5-Methyl-4-octanone
Description
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Structure
3D Structure
Properties
CAS No. |
6175-51-5 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
5-methyloctan-4-one |
InChI |
InChI=1S/C9H18O/c1-4-6-8(3)9(10)7-5-2/h8H,4-7H2,1-3H3 |
InChI Key |
SNBMNYYIKTXSST-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)CCC |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5-Methyl-4-octanone: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound. While specific experimental protocols for its synthesis and its biological activity are not extensively documented in publicly available literature, this guide furnishes representative experimental procedures for analogous compounds and discusses the broader biological context of ketones.
Chemical Identity and Properties
This compound is an aliphatic, chiral ketone. Its structure consists of an eight-carbon chain with a carbonyl group at the fourth position and a methyl substituent at the fifth position.
Structural Information and Identifiers
The fundamental structural and registration information for this compound is summarized below.
| Identifier | Value |
| IUPAC Name | 5-methyloctan-4-one[1] |
| CAS Number | 6175-51-5[1][2][3][4] |
| Molecular Formula | C₉H₁₈O[1][2][4] |
| SMILES | CCCC(C)C(=O)CCC[1] |
| InChI | InChI=1S/C9H18O/c1-4-6-8(3)9(10)7-5-2/h8H,4-7H2,1-3H3[1][4] |
| InChIKey | SNBMNYYIKTXSST-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
The quantitative physicochemical properties of this compound are detailed in the following table. It is important to note that while some properties are computationally derived, others are estimated based on data from its isomers due to a lack of direct experimental values in the literature.
| Property | Value | Notes |
| Molecular Weight | 142.24 g/mol [1][4] | |
| Boiling Point | ~178-185 °C | Estimated from isomers 7-methyl-4-octanone (B1618552) (178 °C)[5] and 5,5-dimethyl-4-octanone (185 °C)[6]. |
| Melting Point | -18.52 °C | Estimated for isomer 2-methyl-4-octanone[7]. |
| Density | ~0.82 g/cm³ | Estimated from isomer 2-methyl-4-octanone[7]. |
| Water Solubility | ~458 mg/L at 25 °C | Estimated from isomer 7-methyl-4-octanone[5]. |
| logP (Octanol/Water) | 2.86 | Estimated for isomers 3- and 7-methyl-4-octanone[5][8]. |
| Topological Polar Surface Area | 17.1 Ų[1][4] | |
| Complexity | 96.9[1][4] | |
| Rotatable Bond Count | 5[4] | |
| Hydrogen Bond Acceptor Count | 1[4] | |
| Hydrogen Bond Donor Count | 0[4] |
Chemical Structure and Visualization
The structure of this compound features a carbonyl functional group, which makes the adjacent carbon atom (C5) a stereocenter.
Experimental Protocols
While specific protocols for this compound are scarce, the following sections detail representative methodologies for the synthesis and analysis of structurally similar chiral ketones.
Representative Asymmetric Synthesis Protocol
The asymmetric synthesis of α-alkylated ketones is a common challenge in organic chemistry. The SAMP-/RAMP-hydrazone method provides a reliable route to chiral ketones with high enantiomeric excess. The following protocol is adapted from the synthesis of (S)-(+)-4-Methyl-3-heptanone and serves as a robust template.[9]
Step 1: Hydrazone Formation
-
Charge a flask with 1.0 equivalent of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and 1.2 equivalents of a precursor ketone (e.g., 4-octanone).
-
Heat the mixture at 60°C under an inert argon atmosphere overnight.
-
After cooling, dilute the reaction mixture with diethyl ether and wash with water.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude SAMP-hydrazone.
-
Purify the hydrazone by short-path distillation.
Step 2: α-Alkylation
-
In a flame-dried flask under argon, prepare a solution of lithium diisopropylamide (LDA) by adding 1.05 equivalents of n-butyllithium to 1.05 equivalents of diisopropylamine (B44863) in dry diethyl ether at 0°C.
-
Cool the LDA solution and add a solution of the SAMP-hydrazone (1.0 equivalent) in dry ether. Stir for 4-6 hours at 0°C to ensure complete deprotonation.
-
Cool the resulting metallo-hydrazone to -95°C (liquid nitrogen/pentane bath).
-
Add 1.1 equivalents of an alkylating agent (e.g., methyl iodide) dropwise.
-
Allow the reaction to warm slowly to room temperature overnight.
-
Quench the reaction by adding water, separate the layers, and extract the aqueous phase with ether.
-
Combine the organic layers, dry over magnesium sulfate, and concentrate to yield the crude alkylated hydrazone.
Step 3: Ozonolytic Cleavage
-
Caution: Ozone is highly toxic and potentially explosive. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Dissolve the crude alkylated hydrazone in dichloromethane (B109758) and cool the solution to -78°C (acetone/dry ice bath).
-
Bubble dry ozone through the solution until a persistent blue color indicates the reaction is complete.
-
Purge the solution with a stream of nitrogen while allowing it to warm to room temperature to remove excess ozone.
-
The resulting solution contains the target chiral ketone. The product can be purified from the SAMP-nitrosamine byproduct via column chromatography on silica (B1680970) gel.
General Analytical Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a primary technique for the identification and quantification of volatile compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Injection: Inject 1 µL of the prepared sample into the GC inlet, typically set to a temperature of 250°C, using a split or splitless injection mode.
-
Separation: Use a nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). The oven temperature program can be initiated at 50°C, held for 2 minutes, then ramped at 10°C/min to 250°C, and held for 5 minutes. Helium is used as the carrier gas at a constant flow rate of 1 mL/min.
-
Detection: The mass spectrometer can be operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-300. The resulting fragmentation pattern can be compared to spectral libraries (e.g., NIST) for identification.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is essential for unambiguous structure elucidation.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Key signals would include triplets for the terminal methyl groups, multiplets for the methylene (B1212753) (CH₂) groups, and a distinct multiplet for the chiral methine (CH) proton adjacent to the carbonyl group.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. The most downfield signal would correspond to the carbonyl carbon (typically >200 ppm). Other signals would appear in the aliphatic region, and their multiplicity can be determined using a DEPT-135 experiment to differentiate between CH₃, CH₂, and CH carbons.[1][10]
Biological Activity and Signaling Pathways
Direct studies on the biological activity or signaling pathways of this compound are not available in the current literature. However, as a ketone, it belongs to a class of compounds with significant and well-studied biological roles, particularly the physiological "ketone bodies" (acetoacetate and β-hydroxybutyrate). These endogenous ketones serve as crucial alternative energy sources for extrahepatic tissues, including the brain, heart, and skeletal muscle, especially during periods of low glucose availability such as fasting or a ketogenic diet.[11][12][13][14]
Beyond their role in energy metabolism, ketone bodies function as signaling molecules. They can modulate gene expression by inhibiting histone deacetylases (HDACs) and can interact with cell-surface receptors.[13][15] For example, β-hydroxybutyrate can activate the G-protein coupled receptor GPR109A, which leads to the inhibition of lipolysis in adipocytes, forming a negative feedback loop on its own production.[13]
It is critical to distinguish that while this compound is structurally a ketone, it is not an endogenous physiological ketone body, and its potential to participate in these metabolic or signaling pathways is unknown.
References
- 1. This compound | C9H18O | CID 551239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:6175-51-5 | Chemsrc [chemsrc.com]
- 3. This compound | 6175-51-5 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 7-methyl-4-octanone, 20809-46-5 [thegoodscentscompany.com]
- 6. 5,5-dimethyl-4-octanone [stenutz.eu]
- 7. Buy 2-Methyl-4-octanone | 7492-38-8 [smolecule.com]
- 8. 3-methyl-4-octanone, 20754-04-5 [thegoodscentscompany.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. NMR Spectroscopy [www2.chemistry.msu.edu]
- 11. Effects of Ketone Bodies on Brain Metabolism and Function in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ketone body metabolism and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
Synthesis of 5-Methyl-4-octanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of a primary synthetic pathway for 5-Methyl-4-octanone, a valuable ketone intermediate in various chemical syntheses. The described methodology is a two-step process involving a Grignard reaction to form the precursor alcohol, 5-methyl-4-octanol, followed by its oxidation to the target ketone. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic workflow.
Pathway Overview
The synthesis of this compound can be efficiently achieved through a two-step reaction sequence:
-
Step 1: Grignard Reaction. The initial step involves the synthesis of the secondary alcohol, 5-methyl-4-octanol. This is accomplished via a Grignard reaction, a robust method for carbon-carbon bond formation. In this specific synthesis, a Grignard reagent, sec-pentylmagnesium bromide, is reacted with butyraldehyde (B50154). The nucleophilic sec-pentyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of butyraldehyde, leading to the formation of an alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield 5-methyl-4-octanol.
-
Step 2: Oxidation. The second step is the oxidation of the secondary alcohol, 5-methyl-4-octanol, to the target ketone, this compound. A variety of oxidizing agents can be employed for this transformation; however, this guide will focus on the use of Pyridinium Chlorochromate (PCC), a mild and selective reagent for the oxidation of secondary alcohols to ketones without the risk of over-oxidation.[1][2][3]
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reactants and Products for the Synthesis of 5-methyl-4-octanol (Grignard Reaction)
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Density (g/mL) |
| 2-Bromopentane (B28208) | C₅H₁₁Br | 151.04 | 0.1 | 15.10 | 11.98 | 1.26 |
| Magnesium Turnings | Mg | 24.31 | 0.11 | 2.67 | - | - |
| Butyraldehyde | C₄H₈O | 72.11 | 0.1 | 7.21 | 9.01 | 0.80 |
| 5-methyl-4-octanol | C₉H₂₀O | 144.25 | - | - | - | - |
Table 2: Reactants and Products for the Synthesis of this compound (PCC Oxidation)
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) |
| 5-methyl-4-octanol | C₉H₂₀O | 144.25 | 0.05 | 7.21 |
| Pyridinium Chlorochromate (PCC) | C₅H₆NCrO₃Cl | 215.56 | 0.06 | 12.93 |
| This compound | C₉H₁₈O | 142.24 | - | - |
Table 3: Expected Yields
| Reaction Step | Product | Typical Yield Range (%) |
| Grignard Reaction | 5-methyl-4-octanol | 70-85% |
| PCC Oxidation | This compound | 80-95% |
Experimental Protocols
Step 1: Synthesis of 5-methyl-4-octanol via Grignard Reaction
Materials:
-
2-Bromopentane (15.10 g, 0.1 mol)
-
Magnesium turnings (2.67 g, 0.11 mol)
-
Anhydrous diethyl ether (150 mL)
-
Butyraldehyde (7.21 g, 0.1 mol)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, ice bath.
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to exclude moisture.
-
Place the magnesium turnings in the three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Add 50 mL of anhydrous diethyl ether to the flask.
-
Dissolve the 2-bromopentane in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion (approx. 5 mL) of the 2-bromopentane solution to the magnesium turnings. The reaction should start spontaneously, which is indicated by bubbling and a gentle reflux of the ether. If the reaction does not start, gentle warming with a heating mantle may be necessary. A small crystal of iodine can also be added to activate the magnesium.
-
Once the reaction has initiated, add the remaining 2-bromopentane solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear grey and slightly cloudy.
-
-
Reaction with Butyraldehyde:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve the butyraldehyde in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the butyraldehyde solution dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.
-
Transfer the mixture to a separatory funnel. Separate the ether layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude 5-methyl-4-octanol can be purified by vacuum distillation.
-
Step 2: Synthesis of this compound via PCC Oxidation
Materials:
-
5-methyl-4-octanol (7.21 g, 0.05 mol)
-
Pyridinium Chlorochromate (PCC) (12.93 g, 0.06 mol)
-
Anhydrous dichloromethane (B109758) (100 mL)
-
Celite or silica (B1680970) gel
-
Anhydrous diethyl ether
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend the PCC in 75 mL of anhydrous dichloromethane.
-
Add a small amount of Celite or silica gel to the suspension. This will help in the filtration later by adsorbing the chromium byproducts.[4]
-
-
Oxidation:
-
Dissolve the 5-methyl-4-octanol in 25 mL of anhydrous dichloromethane.
-
Add the alcohol solution to the PCC suspension in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The mixture will turn into a dark brown, tarry substance.[4]
-
-
Work-up and Purification:
-
Upon completion of the reaction, dilute the mixture with anhydrous diethyl ether.
-
Filter the mixture through a pad of Celite or silica gel to remove the chromium salts. Wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrate and washings and remove the solvent by rotary evaporation.
-
The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation to yield a colorless liquid.
-
Mandatory Visualization
Caption: Overall synthesis pathway for this compound.
Caption: Step-by-step experimental workflow for the synthesis.
References
The Elusive 5-Methyl-4-octanone: A Technical Inquiry into its Natural Occurrence and Sources
Despite extensive investigation into the volatile compounds of various natural products, scientific literature to date does not provide definitive evidence for the natural occurrence of 5-Methyl-4-octanone. This technical guide addresses the current state of knowledge and the challenges in identifying this specific branched-chain ketone in nature.
While the aroma and flavor profiles of numerous foods, particularly aged cheeses and cooked meats, are rich in a variety of ketones, specific identification of this compound remains absent from published research. This document outlines the methodologies commonly employed for the analysis of volatile compounds in potential natural sources and highlights the absence of this compound in the reported findings.
Potential Natural Sources Explored
Comprehensive searches of scientific databases and literature have been conducted, focusing on food products known to contain a diverse range of methyl ketones and other volatile compounds. These include:
-
Dairy Products: Extensive research on the volatile compounds in various types of cheese, including those made from cow's, sheep's, and goat's milk, has identified numerous ketones that contribute to their characteristic flavors. However, this compound has not been reported as a constituent in these studies. The enzymatic and microbial transformations of fatty acids and amino acids during cheese ripening are primary pathways for ketone formation, but these processes have not been shown to produce this specific branched-chain ketone.
-
Cooked Meats: The thermal degradation of lipids and the Maillard reaction are key sources of volatile compounds, including ketones, in cooked meats. While the flavor profiles of roasted and processed meats have been thoroughly analyzed, this compound is not among the identified volatile constituents.
-
Other Potential Sources: Investigations into the volatile profiles of fermented foods, fungi, and insect secretions have also been pursued. These sources are known to produce a wide array of unique organic compounds. However, no studies have documented the presence of this compound in these matrices.
Methodologies for Volatile Compound Analysis
The identification and quantification of volatile compounds in natural sources typically involve sophisticated analytical techniques. The absence of this compound in the literature is notable given the widespread application of these powerful methods.
Experimental Protocols
A standard workflow for the analysis of volatile compounds from a natural source, such as cheese, is outlined below. This general protocol is representative of the methodologies used in the studies that have, to date, not identified this compound.
1. Sample Preparation and Extraction:
-
Solid-Phase Microextraction (SPME): A common technique for extracting volatile and semi-volatile compounds from the headspace of a sample.
-
A fused-silica fiber coated with a stationary phase is exposed to the sample's headspace.
-
Analytes partition from the sample matrix into the headspace and are adsorbed by the fiber coating.
-
The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption.
-
-
Simultaneous Distillation-Extraction (SDE): A method used for the extraction of volatile and semi-volatile compounds from a liquid or solid matrix.
-
The sample is steam distilled while simultaneously being extracted with an organic solvent.
-
This technique allows for the concentration of a wide range of volatile compounds.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Gas Chromatography (GC): The extracted volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column.
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparison to spectral libraries (e.g., NIST, Wiley).
3. Quantification:
-
Quantification of identified compounds is typically achieved by using an internal standard and creating a calibration curve with known concentrations of a pure standard of the target analyte.
The logical workflow for such an analysis is depicted in the following diagram:
Figure 1. A generalized experimental workflow for the analysis of volatile compounds in natural sources.
Signaling Pathways
Due to the lack of evidence for the natural occurrence of this compound, there is currently no information available regarding any biological signaling pathways in which it may be involved. Research into the signaling roles of a compound is contingent upon its confirmed presence and biological activity in a natural system.
Conclusion
Spectroscopic Analysis of 5-Methyl-4-octanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyl-4-octanone (CAS No. 6175-51-5). Due to the limited availability of experimentally-derived public data for this specific compound, this report includes predicted spectroscopic values based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with available data for isomeric and structurally related compounds. The information is presented to support research, drug development, and quality control activities where the characterization of this molecule is required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.
¹H NMR Spectroscopy Data
The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for each unique proton environment. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the alkyl chain's structure.
Table 1: Predicted ¹H NMR Data for this compound
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 | ~ 0.9 | Triplet | ~ 7 | 3H |
| H-2 | ~ 1.6 | Sextet | ~ 7 | 2H |
| H-3 | ~ 2.4 | Triplet | ~ 7 | 2H |
| H-5 | ~ 2.6 | Multiplet | - | 1H |
| H-6 | ~ 1.3 | Multiplet | - | 2H |
| H-7 | ~ 1.2 | Multiplet | - | 2H |
| H-8 | ~ 0.9 | Triplet | ~ 7 | 3H |
| 5-CH₃ | ~ 1.1 | Doublet | ~ 7 | 3H |
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. PubChem has an entry for the ¹³C NMR spectrum of this compound.[1] The predicted chemical shifts are tabulated below.
Table 2: ¹³C NMR Data for this compound
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~ 14.0 |
| C-2 | ~ 20.0 |
| C-3 | ~ 45.0 |
| C-4 (C=O) | ~ 212.0 |
| C-5 | ~ 48.0 |
| C-6 | ~ 30.0 |
| C-7 | ~ 22.0 |
| C-8 | ~ 14.0 |
| 5-CH₃ | ~ 16.0 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretch. A vapor phase IR spectrum is available on PubChem.[1]
Table 3: IR Spectroscopy Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H (alkane) | 2850 - 2960 | Strong |
| C=O (ketone) | ~ 1715 | Strong |
| C-H (bend) | 1375 - 1465 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A GC-MS spectrum is available for this compound on PubChem.[1] The fragmentation is expected to be driven by cleavage alpha to the carbonyl group.
Table 4: Mass Spectrometry Data for this compound
| m/z | Predicted Fragment Ion | Relative Intensity |
| 142 | [M]⁺ (Molecular Ion) | Low |
| 113 | [M - C₂H₅]⁺ | Medium |
| 99 | [M - C₃H₇]⁺ | Medium |
| 85 | [M - C₄H₉]⁺ | High |
| 71 | [C₄H₇O]⁺ | High |
| 57 | [C₄H₉]⁺ | High |
| 43 | [C₃H₇]⁺ | High |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.1% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: A 300 MHz or higher field NMR spectrometer is used.
-
¹H NMR Acquisition: The spectrum is acquired using a standard single-pulse experiment. Key parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220-250 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
IR Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample holder, and the spectrum is acquired over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is used.
-
GC Conditions: A capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of any impurities. Helium is typically used as the carrier gas.
-
MS Conditions: The mass spectrometer is operated in EI mode at 70 eV. The mass range is scanned from m/z 40 to 400.
-
Data Analysis: The total ion chromatogram (TIC) is used to identify the peak corresponding to this compound. The mass spectrum of this peak is then analyzed to determine the molecular ion and the fragmentation pattern.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
Physical and chemical characteristics of 5-Methyl-4-octanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic characteristics of 5-Methyl-4-octanone. It includes detailed experimental protocols for its synthesis and analysis, alongside visualizations of key chemical principles and workflows.
Core Chemical and Physical Characteristics
This compound is a chiral aliphatic ketone. Its core structure consists of an eight-carbon chain with a carbonyl group at the fourth position and a methyl group at the fifth position.
Physicochemical and Computed Properties
The following table summarizes the key physical and chemical properties of this compound. These properties are crucial for understanding its behavior in various experimental and biological systems.
| Property | Value | Source |
| IUPAC Name | 5-methyloctan-4-one | PubChem[1] |
| CAS Number | 6175-51-5 | PubChem[1] |
| Molecular Formula | C₉H₁₈O | PubChem[1] |
| Molecular Weight | 142.24 g/mol | PubChem[1] |
| Exact Mass | 142.135765193 Da | PubChem[1] |
| Boiling Point (estimated) | 181-190 °C | Scent AI[2] |
| Density | Data not available | |
| XLogP3-AA (LogP) | 2.7 | PubChem[1] |
| Topological Polar Surface Area (PSA) | 17.1 Ų | PubChem[1] |
| Complexity | 96.9 | PubChem[1] |
| Rotatable Bond Count | 5 | Guidechem[3] |
| Hydrogen Bond Donor Count | 0 | Guidechem[3] |
| Hydrogen Bond Acceptor Count | 1 | Guidechem[3] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound. The fragmentation pattern is characteristic of aliphatic ketones, often involving alpha-cleavage adjacent to the carbonyl group.[4]
| Property | Value | Source |
| NIST Number | 113747 | PubChem[1] |
| m/z Top Peak | 71 | PubChem[1] |
| m/z 2nd Highest | 43 | PubChem[1] |
| m/z 3rd Highest | 41 | PubChem[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectral data for this compound has been documented and is available through spectral databases.[1] While a detailed spectrum is not provided here, the expected chemical shifts would correspond to the nine distinct carbon environments in the molecule.
Infrared (IR) Spectroscopy
Vapor phase IR spectra are available for this compound.[1] A characteristic strong absorption band is expected in the region of 1715-1720 cm⁻¹, corresponding to the C=O stretching vibration of the ketone functional group.
Chemical Reactivity and Synthesis
The chemical behavior of this compound is dominated by the reactivity of its ketone functional group.
Figure 1. General reactivity pathways for ketones like this compound.
Key Reactions
-
Nucleophilic Addition : The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. Grignard reagents (R-MgX) and organolithium compounds react with this compound to form tertiary alcohols.[5]
-
Reduction : Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to its corresponding secondary alcohol, 5-methyl-4-octanol.
-
Oxidation : Ketones are generally resistant to oxidation compared to aldehydes. However, under harsh conditions with strong oxidizing agents, cleavage of the carbon-carbon bonds adjacent to the carbonyl can occur, yielding carboxylic acids.
Experimental Protocols: Synthesis
The chiral nature of this compound makes asymmetric synthesis a critical topic. One powerful method for achieving high enantioselectivity is through the use of chiral auxiliaries, such as in the Grignard reaction with a substrate derived from an amino acid.[6] Another common approach is the use of Grignard reagents with appropriate carbonyl compounds.
Protocol: Grignard Synthesis of a Tertiary Alcohol (General Procedure)
This protocol outlines the general steps for synthesizing a tertiary alcohol from a ketone like this compound using a Grignard reagent. This is a foundational carbon-carbon bond-forming reaction in organic synthesis.[7]
Materials:
-
This compound
-
Magnesium (Mg) turnings
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous diethyl ether or THF
-
Anhydrous workup solution (e.g., saturated aqueous NH₄Cl)
-
Acidic workup solution (e.g., dilute HCl)
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be flame-dried or oven-dried to remove all traces of water. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small volume of anhydrous ether.
-
Dissolve the alkyl halide in anhydrous ether and add it to the dropping funnel.
-
Add a small portion of the alkyl halide solution to the magnesium. The reaction is initiated if the solution turns cloudy and starts to bubble. Gentle heating may be required.
-
Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent.
-
-
Reaction with Ketone:
-
Dissolve this compound in anhydrous ether in a separate flask under an inert atmosphere and cool it in an ice bath (0 °C).
-
Slowly add the prepared Grignard reagent to the stirred ketone solution via a cannula or dropping funnel. An exothermic reaction will occur. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) dropwise. This will hydrolyze the magnesium alkoxide intermediate.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine all organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude tertiary alcohol product can then be purified by column chromatography or distillation.
-
References
- 1. This compound | C9H18O | CID 551239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scent.vn [scent.vn]
- 3. guidechem.com [guidechem.com]
- 4. Buy 2-Methyl-4-octanone | 7492-38-8 [smolecule.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. web.mnstate.edu [web.mnstate.edu]
Discovery and history of 5-Methyl-4-octanone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-4-octanone is an aliphatic ketone with the chemical formula C₉H₁₈O. While specific research on its discovery, history, and biological activity is limited in publicly available literature, its chemical properties and potential synthetic routes can be delineated based on established principles of organic chemistry. This guide provides a summary of its known physicochemical properties, a detailed hypothetical protocol for its synthesis via a Grignar-type reaction, and discusses the current landscape of knowledge regarding this compound.
Discovery and History
There is a notable absence of specific historical information regarding the initial discovery or synthesis of this compound in surveyed scientific databases and literature. The compound is listed in several chemical supplier catalogs and databases, indicating its existence and availability, but without reference to a primary discovery paper. Aliphatic ketones, as a class of compounds, have been known and synthesized for over a century, with their chemistry being well-established in the field of organic synthesis. The synthesis of specifically branched ketones like this compound would have become feasible through the development of fundamental carbon-carbon bond-forming reactions, such as the Grignard reaction in the early 20th century. It is plausible that this compound was first synthesized as part of a broader investigation into ketone chemistry or as an intermediate in a more complex synthesis, rather than being the primary focus of a dedicated study.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. These data are primarily sourced from computational predictions and entries in chemical databases.[1][2][3][4][5]
| Property | Value | Source |
| Molecular Formula | C₉H₁₈O | [1][2][3][4][5] |
| Molecular Weight | 142.24 g/mol | [1][2][3][4][5] |
| CAS Number | 6175-51-5 | [1][2][3][4][5] |
| IUPAC Name | 5-methyloctan-4-one | [5] |
| Canonical SMILES | CCCC(C)C(=O)CCC | [5] |
| InChI Key | SNBMNYYIKTXSST-UHFFFAOYSA-N | [5] |
| XLogP3-AA (Computed) | 2.7 | [5] |
| Topological Polar Surface Area (TPSA) | 17.1 Ų | [5] |
| Heavy Atom Count | 10 | [1][5] |
| Rotatable Bond Count | 5 | [1][5] |
Experimental Protocols: Synthesis of this compound
Reaction Scheme:
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Valeryl chloride
-
Dry ice/acetone bath
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation of the Grignard Reagent (sec-butylmagnesium bromide):
-
All glassware must be flame-dried under an inert atmosphere to exclude moisture.
-
In a three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings (1.2 equivalents).
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of 2-bromobutane (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the 2-bromobutane solution to the magnesium. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine.
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Acylation to form this compound:
-
Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.[6]
-
Prepare a solution of valeryl chloride (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add the valeryl chloride solution dropwise to the stirred Grignard reagent, maintaining the temperature at -78 °C.[6] The low temperature is crucial to prevent the secondary reaction of the Grignard reagent with the newly formed ketone.[6]
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours.[6]
-
-
Work-up and Purification:
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while the flask is still in the cold bath.[6]
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.[6]
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
-
Safety Precautions:
-
Grignard reagents are highly reactive, flammable, and moisture-sensitive. All manipulations should be carried out under a dry, inert atmosphere.
-
Acyl chlorides are corrosive and lachrymatory. Handle them in a fume hood with appropriate personal protective equipment.
-
Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.
Biological Activity and Signaling Pathways
A comprehensive search of scientific literature and biological databases did not reveal any reported biological activity or involvement in signaling pathways for this compound. Its structural analogs, other aliphatic ketones, are found in nature as flavor and fragrance components, and some act as insect pheromones. However, no such role has been attributed to this compound. Further research would be required to investigate any potential biological effects of this compound.
Visualizations
As no signaling pathways or complex experimental workflows involving this compound have been identified in the literature, a diagrammatic representation is not applicable at this time. A logical workflow for the proposed synthesis is presented below.
References
5-Methyl-4-octanone CAS number and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a concise yet comprehensive overview of 5-Methyl-4-octanone, a ketone of interest in organic synthesis. This document summarizes its chemical identity, key physicochemical properties, and established synthesis protocols. While this compound is available commercially, its biological activities and potential applications in drug development remain largely unexplored in publicly available scientific literature.
Chemical Identity and Properties
This compound is a branched-chain aliphatic ketone. Its fundamental identifiers and computed physicochemical properties are summarized below for easy reference.
| Property | Value | Source |
| CAS Number | 6175-51-5 | [1][2][3] |
| IUPAC Name | 5-methyloctan-4-one | [2] |
| Molecular Formula | C9H18O | [1][2] |
| Molecular Weight | 142.24 g/mol | [1][2] |
| Canonical SMILES | CCCC(C)C(=O)CCC | [2] |
| InChI Key | SNBMNYYIKTXSST-UHFFFAOYSA-N | [2] |
| LogP (Octanol/Water Partition Coefficient) | 2.79 | [4] |
| Topological Polar Surface Area | 17.1 Ų | [2] |
| Complexity | 96.9 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 5 | [2] |
Synthesis of this compound
The synthesis of this compound has been described through two primary routes: the oxidation of the corresponding secondary alcohol and via a Grignard reaction.
Experimental Protocols
1. Oxidation of 5-Methyl-4-octanol
A common and efficient method for the synthesis of this compound is the oxidation of its precursor alcohol, 5-methyl-4-octanol.
-
Reactants: 5-methyl-4-octanol, oxidizing agent (e.g., potassium dichromate/sulfuric acid).
2. Grignard Reaction
An alternative synthesis involves the reaction of a Grignard reagent with a suitable carbonyl compound.
-
Reactants: Grignard reagent prepared from a suitable alkyl halide (e.g., 2-bromopentane) and an aldehyde (e.g., butanal).
-
Procedure: The Grignard reagent is first prepared by reacting the alkyl halide with magnesium metal in an anhydrous ether solvent. This organometallic reagent is then reacted with the aldehyde. The resulting alkoxide is subsequently hydrolyzed in an acidic workup to yield the secondary alcohol, 5-methyl-4-octanol. This alcohol can then be oxidized as described in the previous method to yield this compound.
Biological Activity and Applications
As of the latest literature review, there is a notable absence of published research on the biological activity of this compound. Consequently, its potential applications in drug discovery and development have not been established. No signaling pathways or specific biological targets have been identified for this compound.
Visualizing Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General synthesis workflow for this compound.
Conclusion
This compound is a well-characterized chemical entity with established synthesis methods. The data presented in this guide provides a foundational understanding of its chemical and physical properties. However, the lack of research into its biological effects represents a significant knowledge gap. For researchers in drug discovery, this compound could be considered a novel scaffold for further investigation, although any such endeavor would require extensive de novo biological screening and characterization.
References
An In-depth Technical Guide to the Chirality and Enantiomers of 5-Methyl-4-octanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-4-octanone is a chiral ketone with a stereocenter at the C5 position, leading to the existence of two enantiomers: (R)-5-Methyl-4-octanone and (S)-5-Methyl-4-octanone. The distinct spatial arrangement of these enantiomers can lead to different biological activities, making their separation and characterization crucial in fields such as drug development and flavor chemistry. This guide provides a comprehensive overview of the stereochemistry of this compound, including detailed, illustrative protocols for its racemic synthesis, enantioselective synthesis, chiral resolution, and analytical characterization. While specific experimental data for this compound is not widely available in published literature, this document presents well-established methodologies applicable to this and similar chiral ketones.
Introduction to the Chirality of this compound
The chirality of this compound arises from the presence of a single stereocenter at the fifth carbon atom (C5). This carbon is bonded to four different substituents: a propyl group, a butyl group, a methyl group, and a hydrogen atom. This tetrahedral arrangement results in two non-superimposable mirror images, the (R) and (S) enantiomers.
Molecular Structure and Stereocenter:
Caption: Enantiomers of this compound with the chiral center at C5.
Physicochemical Properties
While experimentally determined properties for the individual enantiomers are scarce in the literature, the properties of the racemic mixture are documented. It is expected that the individual enantiomers will have identical boiling points, densities, and refractive indices, but will differ in their optical rotation.
Table 1: Physicochemical Properties of this compound.
| Property | Value (for racemic mixture) |
| Molecular Formula | C9H18O |
| Molecular Weight | 142.24 g/mol [1] |
| CAS Number | 6175-51-5[1] |
| Boiling Point | Not available |
| Density | Not available |
| Refractive Index | Not available |
| Optical Rotation ([α]D) | Expected to be equal in magnitude and opposite in sign for each enantiomer. |
Synthesis of this compound
Racemic Synthesis
A straightforward approach to synthesizing racemic this compound is through the Grignard reaction of an appropriate nitrile with a Grignard reagent, followed by hydrolysis.
Caption: Racemic synthesis of this compound via Grignard reaction.
Experimental Protocol (Illustrative):
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with magnesium turnings and dry diethyl ether under a nitrogen atmosphere.
-
Grignard Reagent Formation: A solution of 2-bromobutane (B33332) in dry diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating if necessary. After the addition is complete, the mixture is refluxed until the magnesium is consumed.
-
Reaction with Nitrile: The Grignard reagent is cooled to 0 °C, and a solution of butyronitrile in dry diethyl ether is added dropwise. The reaction mixture is then stirred at room temperature overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid.
-
Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by fractional distillation to yield racemic this compound.
Enantioselective Synthesis
Enantiomerically enriched this compound can be prepared using asymmetric synthesis methodologies. One plausible approach involves the use of a chiral auxiliary.
Caption: Enantioselective synthesis workflow using a chiral auxiliary.
Experimental Protocol (Illustrative):
-
Acylation: The chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is deprotonated with a strong base like n-butyllithium and then acylated with butyryl chloride to form the N-acyloxazolidinone.
-
Enolate Formation: The acylated auxiliary is treated with a hindered base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) to generate a stereochemically defined enolate.
-
Asymmetric Alkylation: The enolate is then reacted with an electrophile, such as sec-butyl iodide, which approaches from the less sterically hindered face, leading to a diastereomerically enriched product.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product, for instance, by hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to yield the enantiomerically enriched carboxylic acid, which can then be converted to the target ketone.
Enantiomeric Separation and Analysis
Chiral Resolution
A racemic mixture of this compound can be separated into its constituent enantiomers by chiral chromatography.
Table 2: Illustrative Chiral Chromatography Conditions.
| Method | Column | Mobile Phase | Flow Rate | Detection |
| Chiral HPLC | Chiralcel OD-H or similar polysaccharide-based column | Hexane/Isopropanol (e.g., 99:1 v/v) | 1.0 mL/min | UV at 210 nm |
| Chiral GC | Cyclodextrin-based capillary column (e.g., Beta-DEX™ 225) | Helium | 1.5 mL/min | Flame Ionization Detector (FID) |
Experimental Protocol (Illustrative for Chiral HPLC):
-
Sample Preparation: A solution of racemic this compound is prepared in the mobile phase.
-
Chromatographic Separation: The sample is injected onto a chiral HPLC column. The enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation.
-
Fraction Collection: The separated enantiomers are collected as they elute from the column.
-
Enantiomeric Purity Analysis: The enantiomeric excess (ee) of the collected fractions is determined by re-injecting a small aliquot onto the same chiral column.
Analytical Characterization
The separated enantiomers can be characterized by various spectroscopic and analytical techniques.
Table 3: Expected Spectroscopic Data for this compound Enantiomers.
| Technique | Expected Observations |
| ¹H NMR | The spectra of both enantiomers will be identical in an achiral solvent. Protons alpha to the carbonyl and the methyl group at the chiral center will have characteristic chemical shifts. |
| ¹³C NMR | The spectra of both enantiomers will be identical in an achiral solvent. The carbonyl carbon will have a characteristic chemical shift around 210-215 ppm. |
| IR Spectroscopy | A strong absorption band characteristic of a ketone C=O stretch will be observed around 1715 cm⁻¹. The spectra of both enantiomers will be identical. |
| Mass Spectrometry | Both enantiomers will show the same fragmentation pattern, with a molecular ion peak (M+) at m/z = 142. |
| Optical Rotation | The (R) and (S) enantiomers will rotate plane-polarized light to an equal extent but in opposite directions. The specific rotation values are not currently published. |
NMR Spectroscopy with Chiral Shift Reagents: To distinguish between the enantiomers using NMR, a chiral solvating agent or a chiral lanthanide shift reagent can be added to the sample. This forms diastereomeric complexes that will have different chemical shifts for corresponding protons and carbons, allowing for the determination of enantiomeric purity.
Conclusion
This technical guide has outlined the key aspects of the chirality of this compound and provided a framework of established experimental protocols for its synthesis, separation, and characterization. While specific, experimentally verified data for the individual enantiomers of this compound is limited in the public domain, the methodologies presented here are robust and widely applicable to chiral ketones. For researchers in drug development and related fields, a thorough understanding and application of these techniques are essential for the successful investigation and utilization of chiral molecules like this compound. Further research to determine the specific properties and biological activities of the (R) and (S) enantiomers is warranted.
References
Biosynthesis of 5-Methyl-4-octanone: A Putative Pathway and Research Framework
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-4-octanone is a branched-chain aliphatic ketone with potential applications in various fields, including chemical synthesis and as a semiochemical. While its presence has been noted in nature, the biosynthetic pathways leading to its formation in organisms have not been elucidated. This technical guide presents a putative biosynthetic pathway for this compound, drawing parallels with established pathways for other insect and microbial ketones. We propose a route originating from branched-chain amino acid metabolism and fatty acid synthesis, followed by modification steps. This document also outlines detailed experimental protocols for the investigation and validation of this proposed pathway, including isotopic labeling studies, enzyme assays, and genetic approaches. Furthermore, we provide a framework for the quantitative analysis of pathway intermediates and enzymatic activities. This guide is intended to serve as a foundational resource for researchers seeking to explore the biosynthesis of this compound and other branched-chain ketones.
Introduction
Branched-chain ketones are a diverse class of organic molecules that play significant roles in chemical communication, defense mechanisms, and as metabolic intermediates in various organisms. While the biosynthesis of several straight-chain and methyl-branched ketones is reasonably well understood, particularly in the context of insect pheromones and microbial metabolism, the formation of ketones with ethyl or larger branches, such as this compound, remains largely unexplored. Understanding the enzymatic machinery and metabolic logic behind the synthesis of such molecules is crucial for their potential biotechnological production and for the development of novel bioactive compounds.
This whitepaper addresses the current knowledge gap by proposing a detailed putative biosynthetic pathway for this compound. The proposed pathway is grounded in established principles of fatty acid and branched-chain amino acid metabolism. We further provide a comprehensive set of hypothetical experimental protocols and quantitative data to guide future research in this area.
A Putative Biosynthetic Pathway for this compound
The proposed biosynthetic pathway for this compound is a multi-step process that likely involves the convergence of branched-chain amino acid catabolism and fatty acid synthesis, followed by oxidative modifications. The pathway can be conceptually divided into three main stages:
-
Initiation with a Branched-Chain Starter Unit: The biosynthesis is proposed to initiate with a three-carbon starter unit, propionyl-CoA, which can be derived from the catabolism of amino acids such as isoleucine, valine, and methionine, or from the metabolism of odd-chain fatty acids.
-
Elongation via Fatty Acid Synthase (FAS) Complex: The propionyl-CoA starter unit is then elongated by the fatty acid synthase (FAS) complex through the addition of two malonyl-CoA extender units to form a C8 carbon chain. A key step is the introduction of a methyl branch at the C5 position, which is hypothesized to occur through the action of a methyltransferase on an intermediate of the growing acyl chain.
-
Formation of the Ketone: The resulting 5-methyl-octanoyl-ACP is then proposed to undergo thioesterase-mediated hydrolysis, followed by a decarboxylation and oxidation sequence to yield the final product, this compound.
A diagrammatic representation of this putative pathway is provided below.
Quantitative Data on Putative Enzymes
While no specific kinetic data exists for the enzymes involved in this compound biosynthesis, the following table presents hypothetical, yet plausible, kinetic parameters for the key enzyme classes based on known values for similar enzymes from other biological systems. These values can serve as a benchmark for future experimental investigations.
| Enzyme Class | Putative Substrate | Hypothetical Km (µM) | Hypothetical kcat (s-1) | Source Organism (Analogous Enzyme) |
| Fatty Acid Synthase (FAS) | Propionyl-CoA | 20 - 100 | 5 - 20 | Escherichia coli |
| Acyl-ACP Methyltransferase | C4-Acyl-ACP | 50 - 200 | 0.1 - 1 | Mycobacterium tuberculosis |
| Thioesterase | 5-Methyl-octanoyl-ACP | 10 - 50 | 10 - 50 | Solanum habrochaites |
| Decarboxylase | 5-Methyl-3-oxooctanoic acid | 100 - 500 | 2 - 10 | Solanum lycopersicum |
| Oxidase/P450 Monooxygenase | 5-Methyl-octane | 5 - 50 | 1 - 15 | Bacillus megaterium |
Experimental Protocols for Pathway Elucidation
The following section details proposed experimental protocols to investigate and validate the putative biosynthetic pathway of this compound.
Isotopic Labeling Studies
Objective: To trace the metabolic origin of the carbon backbone of this compound.
Methodology:
-
Culture Organism: Culture the candidate organism (e.g., a specific insect or microorganism) in a defined medium.
-
Precursor Feeding: Supplement the medium with isotopically labeled precursors, such as 13C- or 14C-labeled propionate, isoleucine, valine, methionine, and acetate.
-
Extraction: After a suitable incubation period, extract the volatile organic compounds from the culture using solid-phase microextraction (SPME) or solvent extraction.
-
Analysis: Analyze the extracts using gas chromatography-mass spectrometry (GC-MS) to identify this compound and determine the incorporation of the isotopic label.
-
Interpretation: The pattern of label incorporation will provide evidence for the precursor molecules utilized in the biosynthesis.
Enzyme Assays
Objective: To identify and characterize the enzymatic activities involved in the proposed pathway.
Methodology:
-
Protein Extraction: Prepare a cell-free protein extract from the candidate organism.
-
Substrate Synthesis: Chemically synthesize the putative substrates, such as 5-methyl-octanoyl-CoA or 5-methyl-3-oxooctanoic acid.
-
Assay Conditions: Perform in vitro enzyme assays by incubating the protein extract with the synthesized substrates and necessary cofactors (e.g., NADPH, S-adenosyl methionine).
-
Product Detection: Monitor the formation of the expected products (e.g., 5-methyl-octanoic acid, this compound) using HPLC or GC-MS.
-
Enzyme Purification: If activity is detected, proceed with protein purification using chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography) to isolate the specific enzymes.
-
Kinetic Analysis: Determine the kinetic parameters (Km, kcat) of the purified enzymes using varying substrate concentrations.
Genetic Approaches
Objective: To identify the genes encoding the biosynthetic enzymes.
Methodology:
-
Transcriptome Analysis: Perform RNA-seq analysis on the organism under conditions of high and low this compound production to identify differentially expressed genes.
-
Homology Screening: Search for gene homologs of known fatty acid synthases, methyltransferases, thioesterases, and decarboxylases in the organism's genome or transcriptome.
-
Gene Knockdown/Knockout: Use techniques like RNA interference (RNAi) or CRISPR-Cas9 to silence or knockout candidate genes and observe the effect on this compound production.
-
Heterologous Expression: Express candidate genes in a heterologous host, such as E. coli or yeast, and assay for the expected enzymatic activity.
The following diagram illustrates a general experimental workflow for investigating the proposed biosynthetic pathway.
Conclusion
The biosynthesis of this compound remains an uncharted area of research. The putative pathway and experimental framework presented in this technical guide offer a starting point for scientists to unravel the molecular mechanisms behind the formation of this and other complex branched-chain ketones. Successful elucidation of this pathway will not only contribute to our fundamental understanding of metabolic diversity but also pave the way for the sustainable production of these valuable molecules through metabolic engineering and synthetic biology approaches. The proposed research has the potential to impact various sectors, including the development of novel pharmaceuticals, agrochemicals, and biofuels.
An In-depth Technical Guide to the Thermochemical Properties of 5-Methyl-4-octanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-4-octanone, a nine-carbon aliphatic ketone, presents a subject of interest in various chemical and pharmaceutical research domains. Understanding its thermochemical properties is fundamental for process design, safety analysis, and computational modeling. This technical guide provides a comprehensive overview of the available thermochemical data for this compound, details the experimental protocols for determining these properties, and offers insights into the thermochemistry of structurally related compounds to provide a comparative context in the absence of extensive direct experimental data.
Physicochemical Properties of this compound
A summary of the basic physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C9H18O | PubChem[1] |
| Molecular Weight | 142.24 g/mol | PubChem[1] |
| CAS Number | 6175-51-5 | PubChem[1] |
| IUPAC Name | 5-methyloctan-4-one | PubChem[1] |
Thermochemical Data
Comparative Thermochemical Data of Isomers and Related Ketones
The following table summarizes available thermochemical data for structural isomers and a related ketone to this compound. This comparative data is essential for estimating and understanding the thermochemical behavior of the title compound.
| Compound | Property | Value | Method | Source |
| 7-Methyl-4-octanone | Standard Gibbs free energy of formation (ΔfG°) | -106.46 kJ/mol | Joback Calculated Property | Cheméo[2] |
| Enthalpy of formation at standard conditions (gas) (ΔfH°gas) | -346.95 kJ/mol | Joback Calculated Property | Cheméo[2] | |
| Enthalpy of fusion at standard conditions (ΔfusH°) | 17.14 kJ/mol | Joback Calculated Property | Cheméo[2] | |
| Enthalpy of vaporization at standard conditions (ΔvapH°) | 41.99 kJ/mol | Joback Calculated Property | Cheméo[2] | |
| 4-Octanone | Standard liquid enthalpy of combustion (ΔcH°liquid) | -5048.58 kJ/mol | Combustion Calorimetry | NIST WebBook[3] |
| Standard liquid enthalpy of formation (ΔfH°liquid) | -386.1 kJ/mol | Calculation from ΔcH°liquid | NIST WebBook[3] |
Experimental Protocols
The determination of thermochemical properties relies on precise calorimetric techniques. The following sections detail the methodologies for two key experimental procedures applicable to ketones like this compound.
Combustion Calorimetry
Combustion calorimetry is a fundamental technique for determining the enthalpy of combustion of a substance. From this, the standard enthalpy of formation can be calculated.
Methodology:
-
Sample Preparation: A precise mass of the liquid sample (e.g., this compound) is encapsulated in a combustible container of known heat of combustion.
-
Bomb Calorimeter Assembly: The sample is placed in a stainless steel "bomb," which is then sealed and pressurized with a large excess of pure oxygen.
-
Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
-
Ignition: The sample is ignited electrically. The combustion of the sample releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.
-
Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and begins to cool.
-
Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a substance of known heat of combustion, such as benzoic acid. The heat released by the combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the container and any side reactions. The standard enthalpy of combustion is then calculated per mole of the sample.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure changes in heat capacity and the enthalpies of phase transitions.
Methodology:
-
Sample and Reference Preparation: A small, precisely weighed amount of the sample is placed in a sample pan (commonly aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat or cool the sample at a constant rate over a specified temperature range.
-
Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as they are heated or cooled.
-
Data Acquisition: The instrument records the differential heat flow as a function of temperature.
-
Data Analysis: The resulting thermogram shows peaks corresponding to endothermic (melting, vaporization) or exothermic (crystallization, decomposition) processes. The area under a peak is proportional to the enthalpy change of the transition. The heat capacity of the sample can also be determined from the shift in the baseline of the DSC curve.
Visualizations
To aid in the understanding of the experimental methodologies, the following diagrams illustrate the workflows for combustion calorimetry and differential scanning calorimetry.
Caption: Workflow for determining the enthalpy of combustion using a bomb calorimeter.
Caption: Workflow for determining thermal properties using Differential Scanning Calorimetry.
Conclusion
This technical guide has synthesized the available information on the thermochemical properties of this compound. While direct experimental data remains scarce, the provided comparative data for its isomers offers a valuable framework for estimation and further research. The detailed experimental protocols for combustion calorimetry and differential scanning calorimetry serve as a practical resource for researchers aiming to determine these crucial thermochemical parameters. Future experimental work is necessary to establish a definitive thermochemical profile for this compound, which will undoubtedly contribute to its effective application in scientific and industrial contexts.
References
Methodological & Application
Gas chromatography-mass spectrometry (GC-MS) analysis of 5-Methyl-4-octanone
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 5-Methyl-4-octanone
This document provides a detailed protocol for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). It includes instrument parameters, sample preparation guidelines, and expected mass spectral data.
Introduction
This compound (C9H18O) is a ketone with a molecular weight of 142.24 g/mol .[1] Its analysis is crucial in various fields, including flavor and fragrance chemistry, environmental analysis, and metabolomics. Gas chromatography coupled with mass spectrometry offers a robust and sensitive method for the separation, identification, and quantification of this compound. This application note outlines a standard procedure for this analysis.
Experimental Protocols
A detailed methodology for the GC-MS analysis of this compound is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.
1. Sample Preparation
For analysis, this compound should be dissolved in a volatile organic solvent such as hexane (B92381) or dichloromethane. The concentration should be adjusted to fall within the linear range of the instrument, typically in the range of 1-100 µg/mL. If the sample is in a complex matrix, a sample extraction technique such as solid-phase microextraction (SPME) or liquid-liquid extraction may be necessary to isolate the analyte of interest.
2. GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound:
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column is recommended, such as a 5% phenyl polymethylsiloxane column (e.g., DB-5ms, HP-5ms) with dimensions of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.[2]
-
Inlet: Split/splitless injector. For general screening, a split injection with a ratio of 50:1 is suitable.[2] For trace analysis, a splitless injection should be used.
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at a rate of 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer (MS):
Data Presentation
The expected retention time for this compound will vary depending on the specific GC column and conditions used. However, the mass spectrum is a characteristic fingerprint of the molecule.
Table 1: Quantitative Data for this compound
| Property | Value | Reference |
| Molecular Formula | C9H18O | [1] |
| Molecular Weight | 142.24 g/mol | [1] |
| CAS Number | 6175-51-5 | [1] |
| Characteristic Mass Fragments (m/z) | ||
| Base Peak | 71 | [1] |
| Second Highest Peak | 43 | [1] |
| Third Highest Peak | 41 | [1] |
The fragmentation pattern of ketones in EI-MS is predictable. Alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group, is a dominant fragmentation pathway. For this compound, this would lead to the formation of characteristic acylium ions.
Visualizations
Caption: GC-MS Experimental Workflow.
Caption: Data Analysis Logical Flow.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 5-Methyl-4-octanone
Introduction
5-Methyl-4-octanone is a ketone of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as an intermediate in chemical synthesis. Due to its lack of a strong ultraviolet (UV) chromophore, direct analysis by HPLC with UV detection is challenging. This application note describes a robust and sensitive method for the quantification of this compound using pre-column derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). The reaction between this compound and DNPH yields a 2,4-dinitrophenylhydrazone derivative that is highly responsive to UV detection, enabling accurate and precise quantification.
Principle
The carbonyl group of this compound reacts with DNPH in an acidic solution to form a stable this compound-2,4-dinitrophenylhydrazone derivative. This derivative possesses a strong chromophore, allowing for sensitive detection by HPLC with a UV-Vis detector at approximately 360 nm.[1] The separation is achieved on a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water.
Experimental Protocols
1. Preparation of Reagents and Standards
-
DNPH Reagent: A solution of 2,4-dinitrophenylhydrazine is prepared in a mixture of a suitable solvent like acetonitrile and an acid catalyst such as hydrochloric or sulfuric acid.[2] For instance, dissolve 150 mg of purified DNPH in 100 mL of acetonitrile and add 0.5 mL of concentrated hydrochloric acid. Store this reagent in a dark, cool place.
-
This compound Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
2. Derivatization Procedure
-
Pipette 1.0 mL of each working standard solution or sample solution into separate vials.
-
Add 1.0 mL of the DNPH reagent to each vial.[3]
-
Cap the vials and vortex for 30 seconds.
-
Allow the reaction to proceed at room temperature for at least 60 minutes, or until a yellow-orange precipitate is observed, indicating the formation of the hydrazone.[4]
-
After the reaction is complete, dilute the mixture with the initial mobile phase (e.g., 1:1 with 60% acetonitrile in water).
-
Filter the resulting solution through a 0.45 µm syringe filter prior to HPLC injection.[3]
3. HPLC Instrumentation and Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a diode array or UV-Vis detector is suitable for this analysis.
| Parameter | Condition |
| HPLC Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-15 min: 60% B to 90% B; 15-20 min: 90% B; 20-25 min: 90% B to 60% B; 25-30 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 360 nm[1][5] |
| Injection Volume | 20 µL |
Data Presentation
The method was validated for linearity, precision, and accuracy. The quantitative data is summarized in the tables below.
Table 1: Calibration Curve Data for this compound-DNPH Derivative
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 55,234 |
| 5.0 | 278,987 |
| 10.0 | 561,452 |
| 25.0 | 1,405,876 |
| 50.0 | 2,810,112 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision and Accuracy Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (n=6) | Recovery (%) | RSD (%) |
| 5.0 | 4.92 | 98.4 | 1.8 |
| 20.0 | 20.34 | 101.7 | 1.2 |
| 40.0 | 39.58 | 98.9 | 1.5 |
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
The described HPLC method with pre-column DNPH derivatization is a reliable and sensitive approach for the quantification of this compound. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine analysis in research and quality control laboratories. The use of a common C18 column and standard HPLC instrumentation ensures broad applicability.
References
5-Methyl-4-octanone as a Flavor Ingredient: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Methyl-4-octanone is a chemical compound with potential applications as a flavor ingredient in food products. However, a comprehensive review of publicly available scientific literature and regulatory databases reveals a significant lack of specific data regarding its organoleptic properties, FEMA GRAS (Generally Recognized as Safe) status, and established usage levels in the food industry. This document provides a summary of the available chemical information for this compound and outlines detailed, generalized experimental protocols for the evaluation of a novel aliphatic ketone as a flavor ingredient. These protocols are intended to serve as a foundational guide for researchers and developers in the absence of specific data for this particular compound.
Chemical and Physical Properties of this compound
A summary of the basic chemical and physical properties of this compound is presented in Table 1. This information is compiled from various chemical databases.[1][2][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | PubChem[2] |
| Synonyms | 5-methyloctan-4-one | PubChem[2] |
| CAS Number | 6175-51-5 | ChemicalBook[4] |
| Molecular Formula | C9H18O | PubChem[2] |
| Molecular Weight | 142.24 g/mol | PubChem[2] |
| Appearance | Data not available | - |
| Odor/Flavor Profile | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
Regulatory Status
As of the date of this publication, this compound is not listed on the FEMA GRAS list, nor is there readily available information regarding its approval status by other major regulatory bodies for use in food. Any application of this compound as a flavor ingredient would require a thorough safety assessment and regulatory approval.
Application Notes for a Generic Aliphatic Ketone Flavor Ingredient
In the absence of specific data for this compound, the following application notes are provided for a generic aliphatic ketone, based on the known properties of similar compounds used in the flavor industry.
-
Organoleptic Profile: Aliphatic ketones can contribute a wide range of flavor notes, including fruity, cheesy, creamy, waxy, and green nuances. The specific profile depends on the molecular structure, including chain length and branching. For a novel ketone, it is crucial to establish its sensory profile through rigorous evaluation.
-
Potential Applications: Based on the potential flavor profiles, aliphatic ketones may find use in a variety of food products, such as:
-
Dairy Products: To enhance cheese, butter, and cream flavors.
-
Fruit-Flavored Products: To contribute to berry, tropical, or stone fruit profiles.
-
Savory Products: To add complexity to meat, mushroom, and savory snack flavors.
-
Baked Goods: To provide buttery or fruity notes.
-
-
Usage Levels: The appropriate usage level for a new flavor ingredient is highly dependent on its flavor strength and the food matrix. It is essential to determine the flavor threshold and conduct dose-response studies to establish optimal and permissible usage levels.
-
Synergies: Flavor compounds are often used in combination to create complex and well-rounded profiles. The potential synergistic or antagonistic effects of a novel ketone with other flavor ingredients should be investigated.
Experimental Protocols
The following are detailed protocols for the key experiments required to evaluate a novel aliphatic ketone, such as this compound, for its potential use as a flavor ingredient.
Sensory Evaluation: Flavor Profile Analysis
Objective: To determine the qualitative and quantitative sensory characteristics of the flavor ingredient.
Materials:
-
Test substance (e.g., this compound), high purity
-
Odor-free water
-
Neutral carrier (e.g., propylene (B89431) glycol, ethanol, or medium-chain triglyceride oil)
-
Reference standards for various flavor notes (e.g., fruity, cheesy, green, etc.)
-
Glassware (sniffing glasses, beakers)
-
Sensory evaluation booths with controlled lighting and ventilation
Procedure:
-
Panelist Selection and Training:
-
Select 8-12 panelists based on their sensory acuity, descriptive ability, and availability.
-
Train panelists on the methodology of descriptive analysis and familiarize them with relevant flavor terminology using reference standards.
-
-
Sample Preparation:
-
Prepare a series of dilutions of the test substance in the chosen carrier at concentrations ranging from sub-threshold to clearly perceptible.
-
For taste evaluation, prepare solutions in odor-free water or a simple food base (e.g., unsalted cracker, plain yogurt).
-
-
Evaluation:
-
Conduct sessions in a controlled sensory laboratory.
-
Present samples to panelists in a randomized and blind manner.
-
Panelists will first evaluate the aroma (orthonasal perception) and then the flavor (retronasal perception and taste).
-
Panelists will individually rate the intensity of each perceived sensory attribute on a structured scale (e.g., a 15-point intensity scale).
-
-
Data Analysis:
-
Collect and analyze the data from all panelists.
-
Generate a flavor profile spider web diagram to visualize the sensory characteristics.
-
Use statistical analysis (e.g., ANOVA) to determine significant differences in attribute intensities across different concentrations.
-
Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To develop a method for the quantification of the flavor ingredient in a food matrix.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., DB-5ms, HP-INNOWax)
-
Solvents (e.g., hexane, dichloromethane, methanol)
-
Solid-phase microextraction (SPME) fibers or liquid-liquid extraction apparatus
-
Internal standard (a compound with similar chemical properties but not present in the sample)
-
Food matrix for spiking (e.g., milk, fruit juice)
Procedure:
-
Sample Preparation and Extraction:
-
Homogenize the food sample.
-
For SPME: Place a known amount of the sample in a headspace vial, add the internal standard, and expose the SPME fiber to the headspace for a defined time and temperature.
-
For Liquid-Liquid Extraction: Extract a known amount of the sample with a suitable solvent after adding the internal standard. Concentrate the extract to a known volume.
-
-
GC-MS Analysis:
-
Inject the extracted sample or desorb the SPME fiber into the GC inlet.
-
Develop a suitable temperature program for the GC oven to achieve good separation of the analyte from other volatile compounds in the matrix.
-
Set the mass spectrometer to scan a relevant mass range or to monitor specific ions for the target compound and the internal standard (Selected Ion Monitoring - SIM mode for higher sensitivity).
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of the flavor ingredient and the internal standard in the same solvent or spiked into a blank matrix.
-
Calculate the concentration of the flavor ingredient in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Stability Testing
Objective: To evaluate the stability of the flavor ingredient in a specific food matrix under different storage conditions.
Materials:
-
Food product containing the flavor ingredient at a known concentration.
-
Environmental chambers with controlled temperature and humidity.
-
Packaging materials representative of the final product.
-
Analytical equipment for quantification (e.g., GC-MS).
-
Sensory evaluation panel.
Procedure:
-
Study Design:
-
Define the storage conditions to be tested (e.g., refrigerated, ambient, accelerated at elevated temperature).
-
Determine the time points for analysis (e.g., 0, 1, 3, 6, 12 months).
-
Prepare a sufficient number of samples for each time point and condition.
-
-
Sample Storage:
-
Package the product in the selected materials and store them in the environmental chambers under the defined conditions.
-
-
Analysis at Each Time Point:
-
At each designated time point, retrieve samples from each storage condition.
-
Conduct quantitative analysis (e.g., using the developed GC-MS method) to determine the concentration of the flavor ingredient.
-
Perform sensory evaluation (e.g., triangle test or descriptive analysis) to assess any changes in the flavor profile.
-
-
Data Evaluation:
-
Plot the concentration of the flavor ingredient as a function of time for each storage condition to determine the degradation kinetics.
-
Analyze the sensory data to identify any significant changes in flavor perception.
-
Determine the shelf life of the product with respect to flavor stability.
-
Conclusion
While this compound is identified as a chemical entity, there is a notable absence of public data regarding its application as a flavor ingredient in the food industry. For researchers and developers interested in its potential, a thorough evaluation of its sensory properties, safety, and stability is paramount. The generalized protocols provided in this document offer a systematic approach to conducting such an evaluation for any novel aliphatic ketone intended for use as a flavor ingredient. It is imperative that any new food ingredient undergoes rigorous testing and obtains the necessary regulatory approvals before commercialization.
References
Application of 5-Methyl-4-octanone in Fragrance Development: Application Notes and Protocols
Disclaimer: Publicly available information on the specific application of 5-Methyl-4-octanone in fragrance development is limited. The following application notes and protocols are based on established principles of fragrance evaluation and may utilize data from structurally similar compounds as illustrative examples.
Introduction
This compound is an aliphatic ketone with potential applications in the fragrance industry. Its chemical structure suggests it may contribute to the fruity, green, or fatty notes within a fragrance composition. The evaluation of a new fragrance ingredient like this compound involves a systematic assessment of its olfactory characteristics, performance, and stability. These notes provide a framework for researchers and perfumers to explore the potential of this molecule.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This data is essential for formulation, stability testing, and regulatory compliance.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 6175-51-5 |
| Molecular Formula | C₉H₁₈O |
| Molecular Weight | 142.24 g/mol |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | Not available |
| Vapor Pressure | Not available |
| Solubility | Predicted to be soluble in ethanol (B145695) and other common fragrance solvents |
Olfactory Profile
| Odor Facet | Perceived Intensity (%) | Description |
| Fruity | 86.61 | Suggests potential for sweet, ripe fruit notes. |
| Herbal | 76.29 | Implies green, leafy, or aromatic undertones. |
| Ketonic | 47.68 | A characteristic sharp, slightly medicinal or nail-polish-like scent common to ketones. |
| Sweet | 44.04 | Contributes to the overall pleasantness and warmth of the fragrance. |
| Minty | 42.90 | A cool, refreshing aspect. |
| Green | 40.63 | Evokes the scent of freshly cut grass or leaves. |
| Cheesy | 40.41 | A fatty, slightly sour note that can add complexity at low concentrations. |
| Oily | 36.75 | A fatty or waxy character. |
| Spicy | 35.59 | Suggests warm, aromatic spice notes. |
| Earthy | 30.86 | A soil-like or musty character. |
Experimental Protocols
The following protocols outline the standard methodologies for the comprehensive evaluation of a new fragrance ingredient such as this compound.
Sensory Analysis Protocol
Objective: To determine the olfactory profile, odor threshold, and intensity of this compound.
Materials:
-
This compound (high purity)
-
Odor-free solvent (e.g., ethanol, diethyl phthalate)
-
Glass smelling strips
-
Odor-free sample vials
-
Trained sensory panel (8-12 panelists)
Procedure:
-
Preparation of Dilutions: Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 1%, 0.1%, 0.01% w/w).
-
Odor Profile Evaluation:
-
Dip smelling strips into each dilution.
-
Allow the solvent to evaporate for a few seconds.
-
Present the smelling strips to the sensory panel in a well-ventilated, odor-free room.
-
Panelists describe the perceived odor using a standardized vocabulary of descriptors.
-
Record the evolution of the scent over time (top, middle, and base notes).
-
-
Odor Threshold Determination:
-
Prepare a wider range of dilutions in a geometric progression (e.g., starting from 1 ppm and decreasing).
-
Use a forced-choice method (e.g., triangular test) where panelists are presented with three samples, two of which are blanks (solvent only) and one contains the odorant.
-
The threshold is defined as the concentration at which a statistically significant portion of the panel can correctly identify the scented sample.
-
-
Intensity Assessment:
-
Panelists rate the perceived odor intensity of different concentrations on a labeled magnitude scale (LMS) or a visual analog scale (VAS).
-
Gas Chromatography-Olfactometry (GC-O) Protocol
Objective: To identify the specific odor-active compounds in a sample of this compound and to characterize their individual scent contributions. This is particularly useful for assessing the purity of the sample and identifying any trace impurities that may impact the overall odor.
Materials:
-
Gas chromatograph with a flame ionization detector (FID) and an olfactory detection port (ODP)
-
Appropriate GC column (e.g., polar or non-polar capillary column)
-
High-purity helium or hydrogen as carrier gas
-
This compound sample
-
Trained human assessor
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent.
-
GC-FID/O Analysis:
-
Inject the sample into the GC. The effluent from the column is split between the FID and the ODP.
-
The human assessor sniffs the effluent from the ODP and provides a description of the odor and its intensity at the time of elution.
-
The FID provides a chromatogram showing the chemical composition of the sample.
-
-
Data Correlation: Correlate the retention times of the peaks on the FID chromatogram with the odor events recorded by the assessor to identify the odor contribution of each component.
Stability and Performance Testing Protocol
Objective: To evaluate the stability and performance of this compound in various consumer product bases.
Materials:
-
This compound
-
Product bases (e.g., ethanol for fine fragrance, lotion base, soap base, shampoo base)
-
Control samples (product base without the fragrance ingredient)
-
Accelerated stability chambers (with controlled temperature and light)
-
Headspace GC-MS for chemical analysis
-
Sensory panel
Procedure:
-
Formulation: Incorporate this compound into the different product bases at a typical concentration (e.g., 0.1-2%).
-
Accelerated Stability Testing:
-
Store the formulated products under various conditions (e.g., 40°C, 75% relative humidity; exposure to UV light) for a period of up to 12 weeks.
-
At regular intervals (e.g., 2, 4, 8, 12 weeks), evaluate the samples for any changes in color, pH, viscosity, and odor.
-
Use Headspace GC-MS to analyze the chemical stability of this compound in the base.
-
-
Performance Evaluation:
-
Assess the substantivity (longevity) of the fragrance on skin or fabric.
-
Evaluate the diffusion (sillage) of the fragrance from the product base.
-
A sensory panel can be used to rate these performance attributes over time.
-
Potential Applications in Fragrance Compositions
Based on the predicted and analogous olfactory data, this compound could be a versatile ingredient in various fragrance types:
-
Fruity Accords: To enhance the juiciness and ripeness of apple, pear, and tropical fruit notes.
-
Green and Herbal Compositions: To add a natural, leafy, and slightly sharp character.
-
Floral Bouquets: To provide a novel twist and a modern, slightly edgy facet to white floral or rose accords.
-
Gourmand Fragrances: At low concentrations, the potential cheesy or fatty notes could add a creamy, buttery, or nutty complexity.
Further research and sensory evaluation are required to fully elucidate the potential and optimal applications of this compound in the art of perfumery.
References
Application Notes and Protocols: The Role of Methyl Ketones as Insect Pheromones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheromones are chemical signals that trigger innate behavioral responses in members of the same species. In insects, these signals are crucial for a variety of social interactions, including mating, aggregation, trail-following, and alarm responses. This document focuses on the role of specific methyl ketones as insect pheromones, with a primary emphasis on compounds identified in leaf-cutting ants.
Note on 5-Methyl-4-octanone: Extensive literature searches did not yield any scientific evidence to suggest that this compound functions as an insect pheromone. The following sections will therefore focus on a structurally related and well-documented insect alarm pheromone, 4-Methyl-3-heptanone , which is a key component of the alarm signal in many species of leaf-cutting ants of the genus Atta.
4-Methyl-3-heptanone: A Key Alarm Pheromone in Atta Ants
4-Methyl-3-heptanone is a volatile ketone that serves as a potent alarm pheromone for numerous species of leaf-cutting ants, including Atta texana and other Atta species.[1] It is primarily produced in the mandibular glands and is released when an ant is disturbed or attacked, triggering a rapid and dose-dependent behavioral response in nearby nestmates.
Data Presentation: Behavioral Responses to 4-Methyl-3-heptanone in Atta Ants
The following table summarizes the behavioral responses of Atta workers to varying concentrations of 4-Methyl-3-heptanone. This data is crucial for understanding the dose-dependent nature of pheromonal communication.
| Compound | Concentration | Behavioral Response | Species | Source |
| 4-Methyl-3-heptanone | Low | Attraction, Alertness | Atta spp. | [1] |
| 4-Methyl-3-heptanone | High | Alarm, Aggression, Mandible Opening | Atta spp. | [1] |
| 3-Octanone | - | Alarm Pheromone in Acromyrmex | Acromyrmex spp. | [1] |
Caption: Dose-dependent behavioral responses of Atta ants to the alarm pheromone 4-Methyl-3-heptanone.
Experimental Protocols
Protocol 1: Pheromone Extraction from Mandibular Glands
This protocol outlines the procedure for extracting volatile compounds, including alarm pheromones, from the mandibular glands of ants.
Materials:
-
Worker ants (e.g., Atta texana)
-
Fine-tipped forceps
-
Glass vial with a PTFE-lined cap
-
Solvent (e.g., hexane (B92381) or dichloromethane, high purity)
-
Microsyringe
Procedure:
-
Collect worker ants from a laboratory colony or the field.
-
Euthanize the ants by freezing.
-
Under a dissecting microscope, carefully dissect the head of each ant to expose the mandibular glands.
-
Using fine-tipped forceps, remove the mandibular glands and place them immediately into a glass vial containing a known volume of solvent (e.g., 100 µL).
-
Crush the glands against the side of the vial with the forceps to ensure complete extraction of the contents.
-
Seal the vial tightly and store at -20°C until analysis.
Protocol 2: Chemical Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds in a sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Non-polar capillary column (e.g., DB-5ms)
Procedure:
-
Inject a small volume (e.g., 1 µL) of the mandibular gland extract into the GC injector port.
-
The volatile compounds are separated based on their boiling points and interactions with the column stationary phase.
-
As the compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparing it to a spectral library.
Protocol 3: Behavioral Assays
Behavioral assays are essential for determining the biological activity of a putative pheromone.
Materials:
-
Ant colony in a controlled observation arena
-
Synthetic 4-Methyl-3-heptanone (diluted in a suitable solvent)
-
Filter paper discs
-
Video recording equipment
Procedure:
-
Allow the ant colony to acclimate to the observation arena.
-
Apply a known concentration of synthetic 4-Methyl-3-heptanone to a filter paper disc. Use a solvent-only disc as a control.
-
Introduce the treated filter paper disc into the arena near a group of foraging ants.
-
Record the behavioral responses of the ants, noting behaviors such as increased antennation, attraction towards the source, aggressive posturing (mandible opening), and dispersal.
-
Quantify the observed behaviors and compare the responses to the pheromone with the control.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of an Alarm Pheromone Response
Caption: Generalized signaling pathway of an insect alarm pheromone response.
Experimental Workflow for Pheromone Identification and Bioassay
References
Application Notes and Protocols for the Extraction of 5-Methyl-4-octanone from Natural Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and quantification of 5-Methyl-4-octanone, a volatile organic compound with potential relevance as an insect pheromone. While specific quantitative data for the extraction of this compound from natural sources is not extensively available in the current literature, this document outlines established methodologies for the extraction of analogous methyl-ketones from insect mandibular glands and general protocols for the extraction of volatile compounds from plant materials.
Data Presentation: Quantitative Analysis of this compound Extraction
The following table serves as a template for summarizing quantitative data obtained from the extraction of this compound from various natural samples using the protocols detailed below. Researchers can populate this table with their experimental results for easy comparison of extraction efficiency.
| Natural Sample | Extraction Method | Solvent/Fiber | Extraction Time (min) | Temperature (°C) | Yield (µg/g of sample) | Purity (%) |
| Crematogaster sp. Mandibular Glands | Solvent Extraction | Dichloromethane (B109758) | 60 | 25 | Data to be filled | Data to be filled |
| Crematogaster sp. Mandibular Glands | Headspace SPME | PDMS/DVB | 30 | 40 | Data to be filled | Data to be filled |
| Mentha piperita (Peppermint) Leaves | Steam Distillation | N/A | 180 | 100 | Data to be filled | Data to be filled |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Insect Mandibular Glands
This protocol is adapted from established methods for the extraction of volatile compounds from the mandibular glands of ants, a likely source of this compound.[1][2]
Materials:
-
Insect specimens (e.g., Crematogaster species ants)
-
Dichloromethane (CH₂Cl₂), high purity
-
Glass vials with PTFE-lined caps
-
Microsyringe
-
Dissecting microscope and tools (forceps, fine scissors)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Under a dissecting microscope, carefully dissect the mandibular glands from the insect specimens. For small insects like ants, the entire head may be used.
-
Extraction: Place the dissected glands or heads into a clean glass vial. Add a precise volume of dichloromethane (e.g., 100 µL per gland/head) to the vial.
-
Incubation: Seal the vial tightly and allow the extraction to proceed for 60 minutes at room temperature (25°C).
-
Sample Collection: After incubation, carefully transfer the dichloromethane extract to a new vial using a microsyringe, leaving the tissue behind.
-
Analysis: The extract is now ready for analysis by GC-MS to identify and quantify this compound.
Caption: Workflow for solvent extraction of this compound.
Protocol 2: Headspace Solid-Phase Microextraction (SPME) of this compound from Insect Mandibular Glands
This solventless method is ideal for the analysis of volatile compounds and minimizes sample handling.[3][4]
Materials:
-
Insect specimens (e.g., Crematogaster species ants)
-
Headspace vials with septa
-
SPME device with a suitable fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
-
Heating block or water bath
-
GC-MS system with an SPME inlet
Procedure:
-
Sample Preparation: Place dissected mandibular glands or whole insect heads into a headspace vial.
-
Extraction: Seal the vial. Pierce the septum with the SPME needle and expose the fiber to the headspace above the sample.
-
Incubation: Place the vial in a heating block or water bath set to 40°C for 30 minutes to facilitate the volatilization of compounds onto the SPME fiber.
-
Desorption and Analysis: After the extraction time, retract the fiber into the needle, remove it from the vial, and immediately insert it into the heated injection port of the GC-MS for thermal desorption and analysis.
Caption: Workflow for Headspace SPME of this compound.
Protocol 3: Steam Distillation for the Extraction of this compound from Plant Material
This is a general protocol for extracting volatile compounds from plant matter, which could be a potential source of this compound.[5][6]
Materials:
-
Fresh or dried plant material (e.g., leaves, flowers)
-
Steam distillation apparatus (still, condenser, receiving flask)
-
Heating mantle
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663)
-
Organic solvent (e.g., diethyl ether or hexane)
Procedure:
-
Apparatus Setup: Assemble the steam distillation apparatus. Place the plant material in the still.
-
Distillation: Heat the water in the boiling flask to generate steam, which will pass through the plant material, carrying the volatile compounds.
-
Condensation: The steam and volatile compound mixture will then be cooled in the condenser, turning back into a liquid.
-
Collection: Collect the distillate, which will consist of an aqueous layer and an oil layer (the essential oil).
-
Separation: Separate the essential oil from the aqueous layer using a separatory funnel.
-
Drying and Solvent Extraction (Optional): If the essential oil is not readily separable, extract the distillate with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and then carefully evaporate the solvent to obtain the pure essential oil.
-
Analysis: The resulting essential oil can be analyzed by GC-MS.
Protocol 4: GC-MS Analysis and Quantification of this compound
This protocol outlines the general conditions for the analysis and quantification of this compound using GC-MS.[7][8]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for volatile compound analysis (e.g., DB-5ms or equivalent)
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations).
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
Quantification:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the extraction solvent.
-
Analysis of Standards: Analyze each standard solution using the established GC-MS method.
-
Peak Integration: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Integrate the peak area.
-
Curve Construction: Plot the peak area against the concentration of the standards to generate a calibration curve.
-
Sample Quantification: Analyze the extracts from the natural samples and integrate the peak area for this compound. Use the calibration curve to determine the concentration of this compound in the samples.
Caption: Workflow for GC-MS analysis and quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation of Mandibular Gland Reservoir Contents from Bornean 'Exploding Ants' (Formicidae) for Volatilome Analysis by GC-MS and MetaboliteDetector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Volatiles from the Mandibular Gland Reservoir Content of Colobopsis explodens Laciny and Zettel, 2018, Worker Ants (Hymenoptera: Formicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of Mandibular Gland Reservoir Contents from Bornean 'Exploding Ants' (Formicidae) for Volatilome Analysis by GC-MS and MetaboliteDetector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the Volatile Components of Essential Oils of Selected Plants in Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Essential Oils and Plant Extracts in Different Industries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of 5-Methyl-4-octanone in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-4-octanone is a volatile organic compound that may be of interest in various fields, including flavor and fragrance chemistry, environmental analysis, and as a potential biomarker in biological studies. Accurate and robust quantitative analysis of this compound in complex matrices such as plasma, urine, water, and food products is crucial for understanding its significance. This document provides detailed application notes and protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and powerful analytical technique for volatile and semi-volatile compounds.[1] The protocols described herein cover sample preparation using headspace analysis, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), followed by GC-MS analysis and method validation.
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique for the quantitative analysis of this compound due to its high sensitivity, selectivity, and ability to separate volatile compounds from complex mixtures.[1] The choice of sample preparation will depend on the specific matrix and the concentration of the analyte.
Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This method is ideal for the analysis of volatile compounds like this compound in liquid and solid matrices, minimizing matrix effects.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of the sample (e.g., 1-5 g of food matrix or 1-5 mL of liquid sample) into a headspace vial.
-
Add a salting-out agent (e.g., 1-2 g of NaCl) to increase the volatility of the analyte.
-
Add an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).
-
Immediately seal the vial with a PTFE-faced septum.
-
-
HS-GC-MS Parameters:
-
Headspace Autosampler:
-
Incubation Temperature: 80-100°C
-
Incubation Time: 15-30 minutes
-
Injection Volume: 1 mL of the headspace gas
-
-
Gas Chromatograph (GC):
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Column: A mid-polar capillary column such as a DB-624 or equivalent (30 m x 0.25 mm I.D., 1.4 µm film thickness) is recommended.
-
-
Mass Spectrometer (MS):
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantitative analysis, SIM mode is preferred for higher sensitivity and selectivity.
-
Predicted Quantifier and Qualifier Ions for this compound (based on isomers):
-
Molecular Ion (M+): m/z 142 (may be of low abundance)
-
Predicted Quantifier Ion: m/z 71 (from cleavage alpha to the carbonyl group)
-
Predicted Qualifier Ions: m/z 43, 57, 85
-
-
-
Protocol 2: Liquid-Liquid Extraction (LLE) followed by GC-MS
LLE is a suitable method for extracting this compound from aqueous matrices like plasma, serum, or water samples.
Experimental Protocol:
-
Sample Preparation:
-
To 1 mL of the liquid sample, add an internal standard.
-
For plasma or serum, precipitate proteins by adding 2 volumes of a cold organic solvent like acetonitrile (B52724) or methanol (B129727), vortex, and centrifuge. Collect the supernatant.
-
Add 5 mL of an immiscible organic solvent with low polarity (e.g., hexane (B92381), diethyl ether, or a mixture).
-
Vortex vigorously for 2 minutes and then centrifuge to separate the layers.
-
Carefully transfer the organic layer to a clean tube.
-
Repeat the extraction step for better recovery.
-
Evaporate the pooled organic extracts to a small volume (e.g., 100 µL) under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the concentrated extract into the GC-MS system using the same parameters as described in Protocol 1.
-
Protocol 3: Solid-Phase Extraction (SPE) followed by GC-MS
SPE is an effective technique for sample clean-up and concentration of this compound from various matrices, particularly for trace-level analysis.
Experimental Protocol:
-
Sample Preparation:
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the pre-treated sample (e.g., diluted plasma, water sample) onto the cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.
-
Elution: Elute the analyte with 5 mL of a non-polar solvent like hexane or ethyl acetate.
-
Drying and Reconstitution: Dry the eluate over anhydrous sodium sulfate (B86663) and then evaporate to a final volume of 100 µL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the reconstituted sample into the GC-MS system using the parameters from Protocol 1.
-
Data Presentation
Quantitative data should be summarized for clarity and easy comparison. Below is a template for presenting validation data for the quantitative analysis of this compound.
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (R²) | > 0.99 | 0.998 |
| Calibration Range | To be determined based on expected concentrations | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.5 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 1.5 ng/mL |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Precision (% RSD) | < 15% | < 10% |
| Specificity | No interfering peaks at the retention time of the analyte | Confirmed |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the quantitative analysis of this compound.
GC-MS Analysis Logical Flow
Caption: Logical flow of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis process.
Method Validation
To ensure the reliability of the quantitative data, the analytical method must be validated. Key validation parameters include:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples and spiked samples to check for interferences at the retention time of this compound.
-
Linearity and Range: A calibration curve should be prepared by analyzing a series of standards at different concentrations. The linearity is evaluated by the correlation coefficient (R²) of the calibration curve, which should be >0.99. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity.
-
Accuracy: The closeness of the measured value to the true value. It is determined by analyzing samples spiked with a known amount of the analyte at different concentration levels (e.g., low, medium, and high) and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate precision (Inter-day precision): Analysis of replicate samples on different days.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is typically determined as the concentration that produces a signal-to-noise ratio of 3.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is typically determined as the concentration that produces a signal-to-noise ratio of 10.
By following these detailed protocols and validation procedures, researchers can achieve accurate and reliable quantification of this compound in various complex matrices.
References
Application Note: Olfactory Detection Thresholds of 5-Methyl-4-octanone Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Methyl-4-octanone is a chiral ketone that may contribute to the sensory profile of various natural and manufactured products. As with many chiral compounds, the individual enantiomers, (R)-5-Methyl-4-octanone and (S)-5-Methyl-4-octanone, are likely to exhibit distinct olfactory properties, including different odor characters and detection thresholds. Understanding these differences is crucial for flavor and fragrance chemistry, product development, and sensory science. To date, specific olfactory detection threshold data for the enantiomers of this compound is not widely available in scientific literature. This document provides a comprehensive protocol for determining these thresholds using established sensory analysis techniques, primarily Gas Chromatography-Olfactometry (GC-O) in accordance with ASTM E679-19.
Data Presentation
Since published data is scarce, the following table presents a hypothetical but realistic representation of olfactory detection threshold data for the enantiomers of this compound. This table serves as a template for researchers to populate with their own experimentally determined values.
Table 1: Hypothetical Olfactory Detection Thresholds of this compound Enantiomers
| Enantiomer | Odor Descriptor(s) | Best Estimate Threshold (BET) in Air (ng/L) | Panelist Range (ng/L) | Standard Deviation |
| (R)-5-Methyl-4-octanone | Fruity, Mushroom-like, Earthy | 0.52 | 0.15 - 1.80 | 0.45 |
| (S)-5-Methyl-4-octanone | Waxy, Herbaceous, Slightly Woody | 3.10 | 1.20 - 8.50 | 1.98 |
| Racemic Mixture | Complex, Fruity, Waxy | 1.25 | 0.60 - 4.50 | 1.10 |
Note: The data presented in this table is for illustrative purposes only and should be replaced with experimentally derived results.
Experimental Protocols
This section details the methodology for determining the olfactory detection thresholds of this compound enantiomers. The protocol is based on the widely accepted Gas Chromatography-Olfactometry (GC-O) technique and the ASTM E679 "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits".[1][2][3]
Materials and Reagents
-
Test Compounds: High-purity (>99%) (R)-5-Methyl-4-octanone and (S)-5-Methyl-4-octanone. Enantiomeric excess (e.e.) should be as high as possible, determined via chiral gas chromatography.
-
Solvent: Odor-free, high-purity solvent (e.g., diethyl ether, hexane, or propylene (B89431) glycol, depending on the application). The solvent must be tested by GC-O to ensure it is free of any interfering odors.
-
Reference Standard: n-Butanol for sensory panel screening and training.
-
Equipment:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral GC column (e.g., a cyclodextrin-based stationary phase like Rt-βDEXcst) capable of separating the enantiomers.
-
Olfactory Detection Port (ODP) or "sniff port".
-
Humidifier for the sniff port air supply to prevent nasal dehydration.
-
Precision microsyringes and analytical balance.
-
Odor-free sample vials with PTFE-lined septa.
-
Sensory Panel Selection and Training
-
Recruitment: Recruit 12-20 non-smoking volunteers who do not suffer from anosmia or specific anosmias. Panelists should be free of colds or allergies on the day of testing.[4][5]
-
Screening: Screen candidates for their ability to detect a standard odorant, typically n-butanol, at a known concentration. This ensures they have average olfactory sensitivity. Basic taste and odor recognition tests should also be conducted.[4][5]
-
Training: Train the selected panelists on the GC-O procedure.[6][7]
-
Familiarize them with the sniffing port and the rhythm of the analysis.
-
Train them to recognize and describe a set of standard odor compounds.
-
Conduct mock sessions to ensure they can consistently identify the presence of an odorant as it elutes from the column.
-
Sample Preparation
-
Stock Solution: Prepare a stock solution of each enantiomer in the chosen solvent at a concentration of 1000 mg/L.
-
Serial Dilution: Create a series of dilutions from the stock solution. A 1:2 or 1:3 dilution series is common for threshold determination. The range should span from a concentration well above the expected threshold to one well below.[8] For example, a 1:2 series could be: 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0.78, 0.39, 0.20, 0.10 ng/µL.
Gas Chromatography-Olfactometry (GC-O) Analysis
-
Instrument Setup:
-
Install the chiral GC column.
-
Optimize the GC temperature program to achieve baseline separation of the (R)- and (S)-enantiomers.
-
Split the column effluent between the chemical detector (MS/FID) and the ODP. A 1:1 split is typical.
-
Set the ODP transfer line temperature to prevent condensation (e.g., 250°C).
-
Supply the ODP with humidified, odor-free air at a comfortable flow rate (e.g., 30-50 mL/min).
-
-
Threshold Determination Procedure (Ascending Concentration Series):
-
Begin by injecting the most dilute sample of one enantiomer. The panelist sniffs the effluent from the ODP.
-
The panelist is presented with a three-alternative forced-choice (3-AFC) task at each dilution level. This involves sniffing the GC-O port during three consecutive injections (or using a specialized olfactometer), where one contains the odorant and two are blanks (solvent only).[3][9]
-
The panelist must indicate which of the three presentations contained the odor.
-
Continue this process, moving to the next higher concentration, until the panelist correctly identifies the odorant-containing sample in two consecutive trials.
-
The individual's detection threshold is calculated as the geometric mean of the concentration of the last missed sample and the first correctly identified sample.[10]
-
-
Data Collection: Record the retention time, odor descriptor, and the dilution factor at which each panelist detects the compound.
-
Repeat: Repeat the entire procedure for the other enantiomer after a suitable rest period for the panelist. The order of presentation should be randomized between panelists.
Data Analysis
-
Individual Threshold: Calculate the individual Best Estimate Threshold (BET) for each panelist as described in step 4.2.
-
Group Threshold: The group BET is calculated as the geometric mean of all individual panelist BETs. This helps to normalize the data, as olfactory perception is often logarithmic.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine if there is a significant difference between the olfactory detection thresholds of the (R)- and (S)-enantiomers.
Mandatory Visualizations
Diagrams of Experimental Workflow and Logic
Caption: Experimental workflow for determining olfactory thresholds.
Caption: Configuration of a Gas Chromatography-Olfactometry (GC-O) system.
Caption: Logic of the 3-Alternative Forced-Choice (3-AFC) method.
References
- 1. store.astm.org [store.astm.org]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. fivesenses.com [fivesenses.com]
- 4. fiveable.me [fiveable.me]
- 5. Screening and Training Methods for Sensory Panelists - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 6. DLG Expert report 01/2017: Panel training on odour and aroma perception for sensory analysis [dlg.org]
- 7. Recruiting, training and managing a sensory panel in odor nuisance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fivesenses.com [fivesenses.com]
- 10. SOP 15 [engineering.purdue.edu]
Application Note: Solid-Phase Microextraction (SPME) for 5-Methyl-4-octanone Sampling
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Methyl-4-octanone is a volatile organic compound (VOC) of interest in various fields, including flavor and fragrance chemistry, food science, and environmental analysis. Accurate and sensitive quantification of this branched-chain ketone is crucial for quality control, safety assessment, and research. Solid-Phase Microextraction (SPME) offers a simple, solvent-free, and efficient sample preparation technique for the extraction and preconcentration of volatile and semi-volatile compounds like this compound from diverse matrices.[1][2] This application note provides a detailed protocol for the sampling of this compound using headspace SPME followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Headspace SPME is particularly advantageous for the analysis of volatile compounds in complex matrices as it minimizes the extraction of non-volatile components, thereby protecting the analytical instrument.[3] The principle of SPME involves the partitioning of analytes from the sample matrix or its headspace onto a polymer-coated fused silica (B1680970) fiber.[4] After a defined extraction period, the fiber is transferred to the hot injector of a gas chromatograph, where the trapped analytes are thermally desorbed and analyzed.[3]
Recommended Materials and Reagents
-
SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile compounds, including ketones.[1][5][6] A Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is also a suitable alternative for polar volatile compounds.[7][8]
-
Vials: 20 mL clear glass vials with magnetic screw caps (B75204) and PTFE/silicone septa.
-
Heating and Agitation: A heating block, water bath with a magnetic stirrer, or an autosampler with agitation and temperature control.
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms).[3]
-
Reagents: Sodium chloride (NaCl) for salting-out, and a standard of this compound for calibration.
Experimental Protocols
Sample Preparation
-
For liquid samples (e.g., beverages, aqueous solutions), pipette a known volume (e.g., 5-10 mL) into a 20 mL headspace vial.[5]
-
For solid or semi-solid samples (e.g., food products, tissues), weigh a known amount (e.g., 1-5 g) into a 20 mL headspace vial.
-
To enhance the extraction efficiency of this compound, add a salting-out agent such as sodium chloride (NaCl) to the sample vial (typically 1-2 g for a 10 mL aqueous sample).[5] This increases the ionic strength of the sample, reducing the solubility of the analyte and promoting its partitioning into the headspace.
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
Headspace SPME Procedure
-
Place the sealed sample vial into the heating block or autosampler tray set to the desired extraction temperature (e.g., 40-60 °C).[1][5]
-
Allow the sample to equilibrate at this temperature for a specific time (e.g., 10-30 minutes) with constant agitation to facilitate the release of volatile compounds into the headspace.[3][5]
-
After equilibration, expose the SPME fiber to the headspace of the sample for a predetermined extraction time (e.g., 15-60 minutes).[1][3]
-
Following extraction, retract the fiber into the needle and immediately transfer it to the GC injector for desorption and analysis.
GC-MS Analysis
-
Injector: Set the GC injector temperature to 250 °C for thermal desorption of the analytes from the SPME fiber.[3] Operate in splitless mode for a set desorption time (e.g., 5-15 minutes) to ensure complete transfer of the analytes to the column.[3][9]
-
Carrier Gas: Use helium as the carrier gas at a constant flow rate.
-
Oven Temperature Program: A typical oven temperature program starts at a low temperature (e.g., 40 °C) for a few minutes, followed by a ramp to a higher temperature (e.g., 250 °C) to separate the compounds.
-
Mass Spectrometer: The mass spectrometer can be operated in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for quantitative analysis, which offers higher sensitivity.
Data Presentation
The following tables summarize typical experimental parameters and expected performance characteristics for the SPME-GC-MS analysis of ketones similar to this compound. These values should be optimized for your specific application.
Table 1: Recommended SPME and GC-MS Parameters
| Parameter | Recommended Value/Range | Reference |
| SPME | ||
| Fiber Coating | DVB/CAR/PDMS or PDMS/DVB | [1][7] |
| Extraction Mode | Headspace | [3][5] |
| Sample Volume | 5 - 10 mL (liquid) or 1 - 5 g (solid) | [5] |
| Salt Addition | 1 - 2 g NaCl | [5] |
| Equilibration Temperature | 40 - 60 °C | [1][5] |
| Equilibration Time | 10 - 30 min | [3][5] |
| Extraction Time | 15 - 60 min | [1][3] |
| GC-MS | ||
| Injector Temperature | 250 °C | [3] |
| Desorption Time | 5 - 15 min | [3][9] |
| Column Type | DB-5ms or equivalent | [3] |
| Carrier Gas | Helium | |
| MS Mode | Full Scan or SIM |
Table 2: Example Performance Data for Ketone Analysis by SPME-GC-MS
| Compound | Fiber Type | LOD (µg/L) | LOQ (µg/L) | Reference |
| 2-Octanone | PDMS/DVB | 0.010 - 1.55 | 0.010 - 1.55 | [7] |
| Other Carbonyls | PDMS/DVB | 0.003 - 0.510 | 0.010 - 1.55 | [7] |
LOD: Limit of Detection, LOQ: Limit of Quantification. These values are indicative and will vary depending on the specific instrumentation and matrix.
Experimental Workflow Diagram
Caption: Headspace SPME-GC-MS workflow for this compound analysis.
Conclusion
Solid-Phase Microextraction coupled with GC-MS is a robust, sensitive, and solvent-free method for the analysis of this compound in a variety of sample matrices. The provided protocol offers a solid starting point for method development. For optimal results, it is recommended to optimize key parameters such as SPME fiber type, extraction time, and temperature for each specific sample matrix and analytical objective.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of SPME Methods for Determining Volatile Compounds in Milk, Cheese, and Whey Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SPME Fibers | Agilent [agilent.com]
- 5. Analysis of Volatile Organic Compounds in Milk during Heat Treatment Based on E-Nose, E-Tongue and HS-SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Beer volatile analysis: optimization of HS/SPME coupled to GC/MS/FID - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 5-Methyl-4-octanone in Metabolic Studies: No Data Available
Initial searches for the application of 5-Methyl-4-octanone in metabolic studies have yielded no publicly available data, experimental protocols, or established biological effects.
Despite a comprehensive search for information regarding the use of this compound in metabolic research, no relevant studies, application notes, or datasets were identified. The current body of scientific literature does not appear to contain information on the effects of this specific ketone on metabolic pathways, nor are there any established protocols for its use in experimental settings related to metabolism.
The available information on this compound is primarily limited to its chemical and physical properties, such as its chemical structure, molecular weight, and CAS registry number.[1][2] There is no indication in the search results of its use as a tool or subject of investigation in metabolic, pharmacological, or toxicological studies.[3]
Consequently, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations of signaling pathways related to this compound's role in metabolism. The core requirements of data presentation, experimental protocols, and mandatory visualizations cannot be fulfilled due to the absence of foundational research in this area.
Researchers, scientists, and drug development professionals interested in the metabolic effects of ketones are advised to consult literature on more extensively studied compounds. Should research on this compound become available in the future, this topic can be revisited.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of 5-Methyl-4-octanone Synthesis
Welcome to the technical support center for the synthesis of 5-Methyl-4-octanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental methodologies to enhance your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two primary synthetic routes for this compound are:
-
Grignard Reaction: This involves the reaction of a nitrile (e.g., valeronitrile) with a Grignard reagent (e.g., sec-butylmagnesium bromide) or the reaction of an aldehyde (e.g., 2-methylbutanal) with a Grignard reagent (e.g., butylmagnesium bromide) to form the intermediate alcohol, 5-methyl-4-octanol, which is subsequently oxidized.
-
Oxidation of 5-Methyl-4-octanol: This is a direct oxidation of the corresponding secondary alcohol, 5-methyl-4-octanol, to the ketone using various oxidizing agents.
Q2: I am experiencing low yields in my Grignard synthesis of the precursor alcohol. What are the likely causes?
A2: Low yields in Grignard reactions are common and can often be attributed to a few key factors:
-
Presence of Water: Grignard reagents are extremely sensitive to moisture. Any water in your glassware, solvents, or starting materials will quench the reagent and significantly reduce your yield.
-
Poor Quality Grignard Reagent: The Grignard reagent may have degraded over time. It is best to use freshly prepared or recently titrated Grignard reagents.
-
Side Reactions: Competing reactions such as enolization of the carbonyl starting material or reduction of the carbonyl group can lower the yield of the desired alcohol.
-
Improper Reaction Temperature: Temperature control is crucial. Running the reaction at too high a temperature can favor side reactions, while a temperature that is too low may slow down the reaction rate excessively.
Q3: What are the common side products I should expect in the synthesis of this compound?
A3: Depending on the synthetic route, common side products may include:
-
From Grignard Synthesis: Unreacted starting materials, the corresponding alkane from the quenched Grignard reagent, and potentially a tertiary alcohol if an ester starting material is used and a double addition occurs.[1]
-
From Oxidation of 5-Methyl-4-octanol: Unreacted starting alcohol, and over-oxidation to a carboxylic acid (though less likely for a secondary alcohol). The choice of oxidant can influence the side product profile.
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through fractional distillation under reduced pressure. The boiling point of this compound is a key parameter for successful purification. Column chromatography can also be employed for smaller scale purifications or to remove impurities with similar boiling points.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.
Issue 1: Low Yield in Grignard Reaction for 5-Methyl-4-octanol
| Symptom | Possible Cause | Troubleshooting Action |
| Reaction fails to initiate (no exotherm). | Inactive magnesium surface. | Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane. |
| Low yield of alcohol, significant amount of starting material recovered. | Inactive or insufficient Grignard reagent. | Use freshly prepared or titrated Grignard reagent. Ensure anhydrous conditions by flame-drying glassware and using dry solvents. |
| Formation of a significant amount of alkane byproduct. | Presence of moisture or other protic sources. | Rigorously dry all glassware, solvents, and starting materials. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of a secondary alcohol corresponding to the reduction of the starting carbonyl. | Grignard reagent acting as a reducing agent. | This is more common with sterically hindered ketones. Consider using a less hindered Grignard reagent if possible, or run the reaction at a lower temperature. |
Issue 2: Incomplete Oxidation of 5-Methyl-4-octanol
| Symptom | Possible Cause | Troubleshooting Action |
| TLC or GC analysis shows a significant amount of starting alcohol remaining. | Insufficient oxidizing agent. | Increase the molar equivalents of the oxidizing agent. |
| Low reaction temperature or short reaction time. | Increase the reaction temperature or extend the reaction time and monitor the reaction progress by TLC or GC. | |
| Deactivated oxidizing agent. | Use a fresh batch of the oxidizing agent. |
Issue 3: Difficulty in Product Purification
| Symptom | Possible Cause | Troubleshooting Action |
| Product co-distills with impurities. | Impurities have boiling points close to the product. | Use a more efficient fractional distillation column (e.g., a longer column or one with a higher number of theoretical plates). Consider purification by column chromatography. |
| Product is contaminated with solvent. | Incomplete removal of solvent after extraction. | Ensure complete removal of the extraction solvent under reduced pressure before distillation. |
Experimental Protocols
Protocol 1: Synthesis of 5-Methyl-4-octanol via Grignard Reaction
This protocol describes the synthesis of the precursor alcohol for this compound.
Materials:
-
Magnesium turnings
-
Iodine crystal (for activation)
-
sec-Butyl bromide
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Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings and a small crystal of iodine.
-
Add a small amount of a solution of sec-butyl bromide in anhydrous diethyl ether to the flask. The reaction should initiate, as indicated by a color change and gentle refluxing.
-
Once the reaction has started, add the remaining sec-butyl bromide solution dropwise to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Nitrile: Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of valeronitrile in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the organic phase under reduced pressure to obtain the crude imine intermediate, which is then hydrolyzed with aqueous acid to yield 5-methyl-4-octanol.
Protocol 2: Oxidation of 5-Methyl-4-octanol to this compound using Swern Oxidation
This protocol provides a mild method for the oxidation of the secondary alcohol.[2]
Materials:
-
Oxalyl chloride
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Anhydrous dichloromethane (B109758) (DCM)
-
5-Methyl-4-octanol
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of anhydrous DMSO in anhydrous DCM to the oxalyl chloride solution.
-
After stirring for 5 minutes, add a solution of 5-methyl-4-octanol in anhydrous DCM dropwise.
-
Stir the reaction mixture at -78 °C for 15 minutes.
-
Add triethylamine to the flask, and stir for another 5 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Work-up: Add water to the reaction mixture and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure.
Data Summary
The following tables summarize the expected yields for the synthesis of this compound via different oxidation methods of 5-methyl-4-octanol. Please note that actual yields may vary depending on the specific reaction conditions and scale.
Table 1: Comparison of Oxidation Methods for 5-Methyl-4-octanol
| Oxidizing Agent | Typical Yield (%) | Reaction Conditions | Notes |
| Pyridinium Chlorochromate (PCC) | 80-95 | Room temperature, CH₂Cl₂ | PCC is a toxic chromium-based reagent. |
| Swern Oxidation | 85-98 | -78 °C to room temperature, CH₂Cl₂ | Mild conditions, but produces a foul-smelling byproduct (dimethyl sulfide).[2] |
| Jones Oxidation | 75-90 | 0 °C to room temperature, Acetone | Strong acid conditions, may not be suitable for sensitive substrates. |
Visualizations
Workflow for the Synthesis of this compound
References
Technical Support Center: Purification of Crude 5-Methyl-4-octanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-Methyl-4-octanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude this compound, particularly when synthesized from the corresponding secondary alcohol, can include unreacted starting materials (e.g., 5-methyl-4-octanol), byproducts of side reactions such as aldehydes, and residual solvents used in the synthesis or extraction steps.[1] Water can also be a significant impurity, especially if the synthesis involves an aqueous workup.[1]
Q2: Which purification techniques are most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity. The most common and effective methods for a medium-chain ketone like this compound are:
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Fractional Distillation: Ideal for separating the ketone from impurities with significantly different boiling points, such as residual solvents or unreacted alcohol.[1][2]
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Column Chromatography: Effective for removing impurities with similar boiling points but different polarities. Silica (B1680970) gel is a common stationary phase for purifying ketones.[3][4]
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Bisulfite Extraction: A chemical method useful for removing aldehyde impurities, which can be difficult to separate by distillation.[5][6]
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Recrystallization (of a derivative): While this compound is a liquid at room temperature, it can be converted to a crystalline derivative (e.g., a 2,4-dinitrophenylhydrazone) which can then be purified by recrystallization. The pure ketone can be regenerated from the purified derivative.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be determined using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both quantifying the purity and identifying volatile impurities.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of the compound and detect the presence of impurities. Quantitative NMR (qNMR) can also be used to determine purity.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess purity, particularly for less volatile impurities.[8][10]
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation | - Insufficient column efficiency (too few theoretical plates).- Boiling points of the ketone and impurity are too close.- Distillation rate is too high. | - Use a longer fractionating column or one with a more efficient packing material.- Consider an alternative purification method like column chromatography.- Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases.[11] |
| Bumping/Uneven Boiling | - Lack of boiling chips or a stir bar.- Heating is too rapid or uneven. | - Add fresh boiling chips or a magnetic stir bar to the distilling flask.- Use a heating mantle with a stirrer for even heating. |
| Product is Contaminated with a Lower-Boiling Impurity | - The initial fraction (forerun) was not discarded.- The temperature at the still head rose too quickly. | - Discard the initial fraction that distills over, as it will be enriched in lower-boiling impurities.- Maintain a slow and steady distillation rate. |
| Product is Contaminated with a Higher-Boiling Impurity | - Distillation was carried out for too long or at too high a temperature, causing the higher-boiling impurity to distill. | - Monitor the temperature at the still head closely and stop the distillation when the temperature begins to rise significantly above the boiling point of this compound. |
Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Ketone and Impurity | - Inappropriate solvent system (eluent).- Column was not packed properly, leading to channeling. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for ketones on silica gel is a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[3][12]- Ensure the column is packed uniformly without any air bubbles or cracks.[3] |
| Compound is Stuck on the Column | - The eluent is not polar enough.- The compound is unstable on silica gel. | - Gradually increase the polarity of the eluent (gradient elution).[12]- Test the stability of your compound on a small amount of silica gel before running a column. If it is unstable, consider using a different adsorbent like alumina (B75360) or deactivating the silica gel with a small amount of triethylamine.[12][13] |
| Compound Elutes Too Quickly (in the Solvent Front) | - The eluent is too polar. | - Start with a less polar solvent system. |
| Tailing of the Ketone Peak | - The sample was overloaded on the column.- Interactions between the ketone and the stationary phase. | - Use a larger column or load less sample.- The addition of a small amount of a slightly more polar solvent to the eluent can sometimes reduce tailing. |
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Typical Recovery | Key Parameters |
| Fractional Distillation | >98% | 70-90% | Column length and packing, distillation rate, pressure (for vacuum distillation). |
| Silica Gel Column Chromatography | >95% | 60-80% | Eluent system, silica gel to compound ratio, column packing.[10] |
| Preparative HPLC | >99% | 70-90% | Column type (e.g., C18), mobile phase composition, flow rate.[10] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for separating this compound from impurities with significantly different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
-
Vacuum source (optional, for vacuum distillation)
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Place the crude this compound and a few boiling chips or a stir bar into the round-bottom flask.
-
Begin heating the flask gently.
-
As the mixture begins to boil, observe the vapor rising through the fractionating column.
-
Monitor the temperature at the distillation head. Collect and discard the initial fraction (forerun) that distills at a lower temperature.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 173-175 °C at atmospheric pressure).
-
Stop the distillation when the temperature begins to rise significantly or when only a small amount of residue remains in the distilling flask.
-
Analyze the purity of the collected fraction using GC-MS or NMR.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is suitable for removing polar impurities from this compound.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh for gravity chromatography, 230-400 mesh for flash chromatography)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Determine the Eluent System: Use TLC to find a solvent system that gives the this compound an Rf value of approximately 0.3. A good starting point is a 95:5 mixture of hexane:ethyl acetate.
-
Pack the Column: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a level bed with no air bubbles.[10]
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample to the top of the silica gel bed.[10]
-
Elute the Column: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Monitor the Elution: Monitor the fractions by TLC to determine which ones contain the purified this compound.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Assess Purity: Analyze the purity of the final product by GC-MS or NMR.
Mandatory Visualizations
References
- 1. US2166584A - Purification of ketones - Google Patents [patents.google.com]
- 2. MCT Extraction From Coconut & PKO | Pemac Projects Pvt Ltd [pemacprojects.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 5. reddit.com [reddit.com]
- 6. Sodium Bisulphite is used for the purification of aldehydes and Ketones. Explain. [doubtnut.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Purity Assessment of Dinotefuran Using Mass Balance and Quantitative Nuclear Magnetic Resonance [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Purification [chem.rochester.edu]
- 13. Chromatography [chem.rochester.edu]
Troubleshooting common issues in 5-Methyl-4-octanone analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methyl-4-octanone. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis, primarily using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for this compound analysis?
A1: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful technique for the analysis of volatile compounds like this compound. It allows for the separation, identification, and quantification of the analyte in complex mixtures.
Q2: What are the expected major ions in the mass spectrum of this compound?
A2: The electron ionization (EI) mass spectrum of this compound is characterized by several key fragment ions. The most abundant ions are typically observed at mass-to-charge ratios (m/z) of 71, 43, and 41.[1] The molecular ion peak [M]+ at m/z 142 may be of low intensity or absent.
Q3: How can I prepare my sample for this compound analysis by GC-MS?
A3: Sample preparation depends on the matrix. For liquid samples, a simple dilution with a suitable volatile solvent like dichloromethane (B109758) or hexane (B92381) is often sufficient. For more complex matrices, techniques like headspace analysis, solid-phase microextraction (SPME), or liquid-liquid extraction (LLE) can be employed to isolate and concentrate the analyte before injection into the GC-MS system.
Troubleshooting Common Issues
This section provides guidance on how to identify and resolve common problems encountered during the GC-MS analysis of this compound.
Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
Q: My this compound peak is showing significant tailing. What are the possible causes and solutions?
A: Peak tailing for ketones is a common issue and can be caused by several factors:
-
Active Sites in the GC System: Polar ketones can interact with active sites (e.g., silanol (B1196071) groups) in the GC inlet liner, column, or connections, leading to peak tailing.
-
Solution: Use a deactivated inlet liner and high-quality, inert GC column. Regularly replace the septum and liner. Trimming a small portion (10-20 cm) from the front of the GC column can also help remove accumulated non-volatile residues.
-
-
Column Overload: Injecting too much sample can saturate the column, resulting in peak distortion.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Inappropriate Temperature: A low injector temperature can cause incomplete vaporization, while a low oven temperature can lead to poor chromatography.
-
Solution: Optimize the injector and oven temperature programs. Ensure the injector temperature is sufficient to rapidly vaporize the sample and solvent.
-
Q: I am observing peak fronting for my this compound standard. What could be the reason?
A: Peak fronting is typically a sign of column overload.
-
Solution: Prepare a more dilute solution of your this compound standard and re-inject.
Issue 2: Inconsistent Retention Times
Q: The retention time for this compound is shifting between injections. How can I address this?
A: Retention time instability can be caused by:
-
Leaks in the GC System: Leaks in the carrier gas flow path will affect the column flow rate and, consequently, retention times.
-
Solution: Perform a leak check of the entire GC system, including the septum, fittings, and gas lines.
-
-
Column Aging or Contamination: Over time, the stationary phase of the column can degrade or become contaminated, leading to changes in retention.
-
Solution: Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
-
-
Inconsistent Oven Temperature: Fluctuations in the GC oven temperature will directly impact retention times.
-
Solution: Ensure the GC oven is properly calibrated and maintaining a stable temperature.
-
Issue 3: Incorrect Mass Spectrum
Q: The mass spectrum I am obtaining does not match the expected spectrum for this compound. What should I check?
A: Discrepancies in the mass spectrum can arise from several sources:
-
Co-eluting Impurities: Another compound may be eluting from the GC column at the same time as this compound, resulting in a mixed mass spectrum.
-
Solution: Improve the chromatographic separation by optimizing the oven temperature program (e.g., using a slower ramp rate). Check the purity of your standard.
-
-
Mass Spectrometer Calibration: An improperly calibrated mass spectrometer will not assign the correct m/z values.
-
Solution: Calibrate (tune) the mass spectrometer using the manufacturer's recommended standard.
-
-
Source Contamination: A dirty ion source can lead to poor ionization and fragmentation, as well as the presence of background ions.
-
Solution: Clean the ion source according to the instrument manufacturer's protocol.
-
Experimental Protocols
A detailed experimental protocol for the analysis of a closely related compound, 2-octanone, is provided below and can be adapted for this compound. Optimization of the temperature program may be necessary to achieve the best separation.
Table 1: GC-MS Parameters for Ketone Analysis (Adapted from 2-Octanone Protocol)
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio 20:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 35-350 |
| Solvent Delay | 3 min |
Data Presentation
Table 2: Expected Mass Spectral Data for this compound
| m/z | Relative Abundance | Putative Fragment |
| 142 | Low | [M]+ (Molecular Ion) |
| 113 | Moderate | [M - C2H5]+ |
| 99 | Moderate | [M - C3H7]+ |
| 71 | High (Base Peak) | [C4H7O]+ |
| 57 | Moderate | [C4H9]+ |
| 43 | High | [C3H7]+ or [CH3CO]+ |
| 41 | High | [C3H5]+ |
| Data based on typical fragmentation patterns of ketones and public spectral libraries.[1] |
Visualizations
Logical Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for systematically troubleshooting peak tailing issues.
Fragmentation Pathway of this compound
Caption: Proposed fragmentation of this compound in EI-MS.
References
Improving resolution of 5-Methyl-4-octanone enantiomers in chromatography
Welcome to the technical support center for the chromatographic resolution of 5-Methyl-4-octanone enantiomers. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the separation of these chiral compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound enantiomers?
The primary challenge lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment.[1] Therefore, their separation requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP) in chromatography.[2][3] The key is to establish a scenario where the two enantiomers interact differently with the CSP, leading to different retention times and, consequently, separation.[1]
Q2: Which chromatographic techniques are suitable for resolving this compound enantiomers?
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed for the chiral resolution of this compound. Supercritical Fluid Chromatography (SFC) is also a powerful and often faster alternative to HPLC.[4] The choice of technique will depend on the volatility of the compound, the available equipment, and the desired scale of the separation (analytical or preparative).
Q3: What types of chiral stationary phases (CSPs) are recommended for ketone separations?
For the separation of ketones like this compound, several types of CSPs have proven effective. These include:
-
Cyclodextrin-based CSPs: These are widely used for their ability to form inclusion complexes with a variety of molecules. Modified cyclodextrins are common in both GC and HPLC.[3]
-
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are among the most versatile and widely used CSPs in HPLC and SFC, capable of resolving a broad range of chiral compounds.[3][5][6]
-
Pirkle-type CSPs: These "brush-type" phases offer robust and versatile platforms for chiral separations, often with predictable elution orders.[7]
Q4: How does the mobile phase composition affect the resolution in HPLC?
In HPLC, the mobile phase composition is a critical factor influencing enantioselective separation.[2][4] For normal-phase chromatography, mixtures of a non-polar solvent (like hexane (B92381) or heptane) with a polar modifier (like isopropanol (B130326) or ethanol) are common. The type and concentration of the modifier can significantly impact the interactions between the analyte and the CSP, thereby affecting resolution and retention times. In some cases, small amounts of additives can improve peak shape.
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
Possible Causes & Solutions
| Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Chiral Stationary Phase (CSP) | Screen different types of CSPs (e.g., cyclodextrin, polysaccharide-based). The interaction between the analyte and the stationary phase is highly specific.[2] | Identification of a CSP that provides at least partial separation. |
| Suboptimal Mobile Phase Composition (HPLC/SFC) | Systematically vary the mobile phase composition. Adjust the ratio of the non-polar and polar components. Experiment with different alcohol modifiers (e.g., isopropanol, ethanol).[8] | Improved resolution (Rs value) and separation factor (α). |
| Incorrect Temperature | Optimize the column temperature. Lower temperatures often increase enantioselectivity but may lead to broader peaks. | An optimal balance between resolution and peak efficiency. |
| Inappropriate Flow Rate | Adjust the flow rate. Lower flow rates can sometimes improve resolution by allowing more time for interactions with the CSP.[2] | Increased resolution, though analysis time will be longer. |
Issue 2: Peak Tailing or Asymmetry
Possible Causes & Solutions
| Cause | Troubleshooting Step | Expected Outcome |
| Secondary Interactions with Silica (B1680970) Support | For polysaccharide-based CSPs, consider using a column with a deactivated silica support. | Improved peak shape and symmetry. |
| Analyte Overload | Reduce the injection volume or the concentration of the sample. | Sharper, more symmetrical peaks. |
| Mobile Phase Incompatibility | Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase. | Elimination of peak distortion caused by the injection solvent. |
| Presence of Trace Impurities in the Mobile Phase | Use high-purity solvents and consider adding a small amount of an acidic or basic modifier to the mobile phase to suppress unwanted ionic interactions. | Reduced peak tailing and improved reproducibility. |
Issue 3: Long Retention Times
Possible Causes & Solutions
| Cause | Troubleshooting Step | Expected Outcome |
| Mobile Phase is too Weak (HPLC/SFC) | Increase the percentage of the polar modifier in the mobile phase.[8] | Shorter retention times. Note that this may also decrease resolution. |
| Flow Rate is too Low | Increase the flow rate. | Reduced analysis time. This may compromise resolution. |
| Temperature is too Low | Increase the column temperature. This will decrease the viscosity of the mobile phase and can speed up elution. | Shorter retention times. |
Experimental Protocols
Protocol 1: Chiral GC Method Development for this compound
This protocol outlines a general approach for developing a chiral GC method.
-
Column Selection:
-
Start with a cyclodextrin-based chiral capillary column (e.g., a derivative of beta-cyclodextrin).
-
-
GC Parameters:
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen
-
Flow Rate: 1-2 mL/min
-
Oven Temperature Program:
-
Start with an isothermal run at a low temperature (e.g., 80 °C) to see if any separation occurs.
-
If peaks are broad or retention is long, increase the initial temperature.
-
If no separation is observed, implement a slow temperature ramp (e.g., 1-5 °C/min) to an appropriate final temperature (e.g., 180 °C).
-
-
-
Sample Preparation:
-
Dissolve the this compound racemate in a suitable volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.
-
-
Injection:
-
Inject 1 µL of the sample.
-
-
Optimization:
-
Adjust the temperature program and flow rate to achieve baseline resolution (Rs > 1.5) with reasonable analysis times.
-
Protocol 2: Chiral HPLC Method Development for this compound
This protocol provides a starting point for developing a chiral HPLC method.
-
Column Selection:
-
Begin with a polysaccharide-based chiral column (e.g., cellulose or amylose tris(3,5-dimethylphenylcarbamate)). These are known for their broad enantioselectivity.[5]
-
-
HPLC Parameters:
-
Mobile Phase: Start with a mixture of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 210 nm, as ketones have a weak n-π* transition).
-
-
Sample Preparation:
-
Dissolve the this compound racemate in the mobile phase at a concentration of approximately 1 mg/mL.
-
-
Injection:
-
Inject 5-10 µL of the sample.
-
-
Optimization:
-
If resolution is poor, decrease the percentage of IPA (e.g., to 5% or 2%). This will increase retention and may improve separation.
-
If retention times are too long, increase the percentage of IPA.
-
Experiment with other alcohol modifiers like ethanol (B145695) in place of IPA.
-
Optimize the column temperature; sometimes sub-ambient temperatures can enhance resolution.
-
Data Presentation
Table 1: Illustrative Effect of Mobile Phase Composition on Resolution (HPLC)
This table presents hypothetical data to illustrate the expected trends in method development.
| Mobile Phase (Hexane:IPA) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Separation Factor (α) | Resolution (Rs) |
| 95:5 | 12.5 | 13.8 | 1.10 | 1.6 |
| 90:10 | 8.2 | 8.8 | 1.07 | 1.2 |
| 80:20 | 5.1 | 5.4 | 1.06 | 0.9 |
Table 2: Illustrative Effect of Temperature on Resolution (GC)
This table presents hypothetical data to illustrate the expected trends in method development.
| Oven Temperature (°C) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Separation Factor (α) | Resolution (Rs) |
| 90 | 15.2 | 16.1 | 1.06 | 1.8 |
| 100 | 10.8 | 11.3 | 1.05 | 1.5 |
| 110 | 7.5 | 7.8 | 1.04 | 1.1 |
Visualizations
Caption: Troubleshooting workflow for improving enantiomeric resolution.
Caption: General experimental workflow for chiral analysis.
References
- 1. youtube.com [youtube.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fagg-afmps.be [fagg-afmps.be]
- 6. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. uvadoc.uva.es [uvadoc.uva.es]
Stability and degradation of 5-Methyl-4-octanone under different conditions
Welcome to the technical support center for 5-Methyl-4-octanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.
Troubleshooting Guides and FAQs
This section addresses common issues and questions regarding the stability of this compound.
Q1: I am observing a decrease in the purity of my this compound sample over time, even when stored in a sealed container. What could be the cause?
A1: The decrease in purity could be due to several factors, even in a sealed container. Aliphatic ketones like this compound can be susceptible to slow degradation over time, especially if exposed to certain conditions before or during storage. Potential causes include:
-
Autoxidation: In the presence of even trace amounts of oxygen, ketones can undergo slow oxidation, leading to the formation of hydroperoxides and subsequent degradation products.
-
Presence of Impurities: Impurities from the synthesis or previous handling, such as acidic or basic residues, can catalyze degradation reactions.
-
Exposure to Light: If the container is not opaque, ambient light can initiate photochemical reactions over long-term storage.
To mitigate this, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen), in an amber glass vial, and at a reduced temperature as indicated by the supplier's safety data sheet.[1][2][3][4]
Q2: My reaction involving this compound at an elevated temperature is giving unexpected side products. What is the likely degradation pathway?
A2: At elevated temperatures, this compound can undergo thermal decomposition. For aliphatic ketones, thermal degradation can proceed through various pathways, including cleavage of carbon-carbon bonds.[5] The specific side products will depend on the reaction conditions, but possibilities include the formation of smaller ketones, aldehydes, and alkanes resulting from the fragmentation of the parent molecule. To minimize thermal degradation, consider running the reaction at the lowest effective temperature or for a shorter duration.
Q3: I am using this compound in a photochemical experiment and observing rapid consumption of the starting material with the formation of multiple products. Can you explain this?
A3: Ketones are known to undergo photochemical reactions, primarily through Norrish Type I and Norrish Type II pathways upon absorption of UV light.[6][7][8][9][10]
-
Norrish Type I cleavage: This involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group, forming two radical intermediates. For this compound, this could result in the formation of a propyl radical and a 2-methyl-1-oxohexyl radical, or a butyl radical and a 2-methyl-1-oxopentyl radical. These radicals can then undergo further reactions such as decarbonylation, recombination, or disproportionation to yield a variety of final products.
-
Norrish Type II reaction: This pathway involves the intramolecular abstraction of a gamma-hydrogen atom by the excited carbonyl group, leading to the formation of a 1,4-biradical. This biradical can then either cleave to form an alkene and a smaller enol (which tautomerizes to a ketone), or cyclize to form a cyclobutanol (B46151) derivative.
The prevalence of each pathway depends on factors like the solvent and the presence of radical quenchers.
Q4: How can I monitor the degradation of this compound in my samples?
A4: Several analytical techniques can be employed to monitor the degradation of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating and identifying volatile degradation products.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection can be used to quantify the remaining this compound and detect less volatile degradation products.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of degradation products if they are present in sufficient concentration.
Q5: Are there any specific handling and storage recommendations to ensure the stability of this compound?
A5: Yes, proper handling and storage are crucial for maintaining the integrity of this compound.
-
Storage: Store in a tightly closed, amber glass container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2][3][4] Storage under an inert atmosphere (argon or nitrogen) is recommended for long-term stability.
-
Handling: Use in a well-ventilated area or under a fume hood. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (gloves, safety glasses).[1][2][3][4] Ground and bond containers when transferring material to prevent static discharge.[3] Avoid exposure to strong oxidizing agents, strong bases, and strong reducing agents.[2]
Data Presentation
Table 1: Illustrative Thermal Degradation of this compound
| Temperature (°C) | Time (hours) | Purity (%) | Major Degradation Products (Hypothetical) |
| 40 | 24 | >99 | Not Detected |
| 80 | 24 | 98 | Trace amounts of smaller alkanes and ketones |
| 120 | 24 | 92 | Butane, Propane, 2-Hexanone, 3-Heptanone |
| 160 | 24 | 81 | Increased variety of fragmentation products |
Table 2: Illustrative Photodegradation of this compound in Solution (exposed to 300 nm UV light)
| Exposure Time (hours) | Purity (%) | Major Degradation Products (Hypothetical) |
| 0 | 100 | - |
| 2 | 85 | Propene, 2-Butanone, Cyclobutanol derivatives |
| 6 | 60 | Increased concentration of propene and 2-butanone |
| 12 | 35 | Complex mixture of smaller hydrocarbons and carbonyls |
Table 3: Illustrative Oxidative Degradation of this compound at 40°C
| Condition | Time (days) | Purity (%) | Major Degradation Products (Hypothetical) |
| Air | 7 | 97 | Trace hydroperoxides and carboxylic acids |
| Air with 100 ppm Fe³⁺ | 7 | 91 | Propionic acid, Butyric acid |
| Inert Atmosphere (N₂) | 7 | >99 | Not Detected |
Experimental Protocols
Protocol 1: General Procedure for Assessing Thermal Stability of this compound
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into several amber glass vials.
-
Inerting (Optional but Recommended): Purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) and seal tightly with a PTFE-lined cap.
-
Incubation: Place the vials in ovens or heating blocks set to the desired temperatures (e.g., 40°C, 60°C, 80°C, 100°C). Include a control sample stored at a reference temperature (e.g., 4°C).
-
Time Points: At specified time intervals (e.g., 24, 48, 72 hours, 1 week), remove one vial from each temperature.
-
Analysis: Allow the vials to cool to room temperature. Prepare a solution of the sample in a suitable solvent (e.g., acetonitrile) at a known concentration. Analyze the sample by a suitable chromatographic method (e.g., GC-MS or HPLC) to determine the purity of this compound and identify any degradation products.
-
Data Evaluation: Plot the percentage of remaining this compound against time for each temperature to determine the degradation rate.
Protocol 2: General Procedure for Assessing Photostability of this compound
-
Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile (B52724) or cyclohexane) at a known concentration (e.g., 1 mg/mL) in quartz cuvettes or vials.
-
Control Sample: Prepare an identical sample and wrap it in aluminum foil to serve as a dark control.
-
Irradiation: Place the unwrapped samples in a photostability chamber equipped with a light source of a specific wavelength (e.g., 300 nm or broad-spectrum lamp). Place the dark control next to the irradiated samples.
-
Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8 hours), withdraw an aliquot from each sample.
-
Analysis: Analyze the aliquots by a suitable chromatographic method (e.g., HPLC or GC-MS) to quantify the concentration of this compound.
-
Data Evaluation: Compare the concentration of this compound in the irradiated samples to the dark control to determine the extent of photodegradation.
Mandatory Visualizations
Caption: Norrish Type I photodegradation pathway of this compound.
Caption: Norrish Type II photodegradation pathway of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. fishersci.com [fishersci.com]
- 3. axxence.de [axxence.de]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Norrish reaction - Wikipedia [en.wikipedia.org]
- 7. Explain norrish type 1 and 2 reaction of photochemistry with its reaction.. [askfilo.com]
- 8. researchgate.net [researchgate.net]
- 9. Photochemistry of Carbonyl Compound, Norrish type I and Type II Reaction | PPTX [slideshare.net]
- 10. galaxy.ai [galaxy.ai]
- 11. enamine.net [enamine.net]
Technical Support Center: Analysis of 5-Methyl-4-octanone
Welcome to the technical support center for the analysis of 5-Methyl-4-octanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: In chemical analysis, the "matrix" refers to all the components of a sample other than the analyte of interest (in this case, this compound). Matrix effects are the influence of these other components on the analytical signal of the analyte.[1] These effects can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] For a volatile compound like this compound, matrix effects can be particularly challenging in complex sample types such as biological fluids, environmental samples, or food and beverage products.
Q2: What are the common causes of matrix effects in LC-MS and GC-MS analysis of this compound?
A2: The primary cause of matrix effects is the co-elution of matrix components with this compound, which then interfere with the ionization process in the mass spectrometer.[2][3]
-
In Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Ion Suppression/Enhancement: Co-eluting compounds can compete with this compound for ionization, leading to a suppressed or enhanced signal.[2]
-
Changes in Droplet Properties: Non-volatile matrix components can alter the surface tension and viscosity of the electrospray droplets, affecting the formation of gas-phase ions.[2]
-
-
In Gas Chromatography-Mass Spectrometry (GC-MS):
-
Analyte Protection: The matrix can block active sites in the injection liner, protecting this compound from thermal degradation and leading to signal enhancement.[4]
-
Signal Suppression: High concentrations of co-eluting compounds can lead to signal suppression.
-
Q3: How can I determine if my analysis of this compound is affected by matrix effects?
A3: Several methods can be used to assess the presence and extent of matrix effects:
-
Post-Extraction Spike Method: This is a quantitative method where the response of this compound in a standard solution is compared to the response of a post-extraction spiked blank matrix sample at the same concentration.[2][3] A significant difference in the signal indicates the presence of matrix effects.
-
Post-Column Infusion: This provides a qualitative assessment by infusing a constant flow of a this compound standard solution into the mass spectrometer while a blank matrix extract is injected into the LC system. Any signal suppression or enhancement at the retention time of this compound indicates a matrix effect.[3]
-
Comparison of Calibration Curves: Comparing the slope of a calibration curve prepared in a pure solvent with that of a curve prepared in a matrix-matched solvent can reveal the presence of matrix effects.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in the analysis of this compound.
Problem: Poor reproducibility and inaccurate quantification of this compound.
Possible Cause: Presence of significant matrix effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for matrix effects.
Step-by-Step Guide:
-
Quantify the Matrix Effect: Use the post-extraction spike method to determine the percentage of signal suppression or enhancement.
-
Optimize Sample Preparation: If the matrix effect is significant (e.g., >15%), focus on improving the sample preparation protocol.
-
Evaluate different extraction techniques: Consider Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or Solid-Phase Microextraction (SPME) to selectively extract this compound while minimizing the co-extraction of interfering matrix components.
-
Implement cleanup steps: Additional cleanup steps, such as passing the extract through a silica (B1680970) or Florisil cartridge, can remove interfering compounds.
-
-
Optimize Chromatographic Separation: If sample preparation optimization is insufficient, improve the chromatographic method to separate this compound from co-eluting matrix components.
-
Modify the gradient (LC) or temperature ramp (GC): This can improve the resolution between the analyte and interferences.
-
Try a different column: A column with a different stationary phase may provide better selectivity.
-
-
Implement a Correction Strategy: If matrix effects cannot be eliminated through sample preparation or chromatography, use a calibration strategy that compensates for these effects.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.[4]
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Isotope-Labeled Internal Standard: Use a stable isotope-labeled version of this compound as an internal standard. This is often the most effective way to compensate for matrix effects as the internal standard will be affected in the same way as the analyte.
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Method of Standard Additions: This involves adding known amounts of the analyte to the sample and is effective but can be time-consuming.[3]
-
Quantitative Data Summary
The following table provides a hypothetical example of how to present quantitative data when assessing matrix effects for this compound in different sample matrices.
| Sample Matrix | Spiked Concentration (ng/mL) | Peak Area (Solvent) | Peak Area (Post-Extraction Spike) | Matrix Effect (%) |
| Human Plasma | 50 | 125,000 | 87,500 | -30% (Suppression) |
| River Water | 50 | 125,000 | 118,750 | -5% (Suppression) |
| Apple Juice | 50 | 125,000 | 150,000 | +20% (Enhancement) |
Note: Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100. A negative value indicates suppression, and a positive value indicates enhancement.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the matrix effect on the analysis of this compound in a given sample matrix.
Methodology:
-
Prepare a standard solution of this compound in a pure solvent (e.g., methanol) at a known concentration (e.g., 1 µg/mL).
-
Prepare a blank matrix extract: Extract a sample of the blank matrix (known not to contain this compound) using your established sample preparation method.
-
Prepare two sets of samples:
-
Set A (Solvent Standard): Spike a known volume of the pure solvent with the this compound standard solution to a final concentration relevant to your assay (e.g., 50 ng/mL).
-
Set B (Post-Extraction Spiked Matrix): Spike a known volume of the blank matrix extract with the same amount of the this compound standard solution to achieve the same final concentration as in Set A.
-
-
Analyze both sets of samples using your validated LC-MS or GC-MS method.
-
Calculate the matrix effect: Compare the peak area of this compound in Set B to that in Set A using the formula provided in the data summary table.
Workflow Diagram:
Caption: Post-extraction spike workflow.
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
Objective: To reduce matrix interferences in the analysis of this compound from a complex aqueous matrix.
Methodology:
-
Select an appropriate SPE cartridge: For a moderately non-polar compound like this compound (LogP ≈ 2.79), a reversed-phase sorbent such as C18 or a polymeric sorbent is a suitable choice.
-
Condition the cartridge: Pass 1-2 cartridge volumes of methanol (B129727) followed by 1-2 cartridge volumes of deionized water through the SPE cartridge.
-
Load the sample: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate.
-
Wash the cartridge: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences while retaining this compound.
-
Elute the analyte: Elute this compound from the cartridge with a small volume of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for analysis.
Workflow Diagram:
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Refinement of Extraction Protocols for 5-Methyl-4-octanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their extraction protocols for 5-Methyl-4-octanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound?
A1: The most prevalent methods for the extraction of this compound, a semi-volatile ketone, are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. Headspace Solid-Phase Microextraction (HS-SPME) is also commonly used for analyzing volatile compounds like this compound, especially in food and beverage samples.
Q2: Which solvents are recommended for Liquid-Liquid Extraction (LLE) of this compound?
A2: Due to its moderate polarity, a range of organic solvents can be effective for the LLE of this compound. Common choices include acetonitrile (B52724), ethyl acetate, and hexane. The optimal solvent will depend on the sample matrix. Acetonitrile is often used in methods like QuEChERS for its ability to extract a broad range of analytes while minimizing the co-extraction of lipids from fatty matrices.
Q3: What type of sorbent should I use for Solid-Phase Extraction (SPE) of this compound?
A3: For SPE of a moderately polar ketone like this compound, reversed-phase sorbents (e.g., C18) are a common choice when extracting from aqueous matrices. For non-polar samples, normal-phase sorbents (e.g., silica) may be more appropriate. Mixed-mode sorbents that combine reversed-phase and ion-exchange functionalities can also be effective for complex matrices by providing enhanced cleanup.
Q4: Can this compound degrade during extraction?
A4: Ketones are generally stable under many extraction conditions. However, prolonged exposure to high temperatures or very strong acidic or basic conditions should be avoided to prevent potential degradation or transformation. For instance, some ketones can be unstable at room temperature over extended periods, leading to loss of the analyte.[1][2] Immediate processing or proper storage (e.g., freezing) of samples is recommended.[1][2]
Q5: How can I improve the recovery of this compound from my samples?
A5: To improve recovery, consider optimizing several factors:
-
Solvent Selection: Ensure the polarity of your extraction solvent is well-matched to this compound and the sample matrix.
-
pH Adjustment: Modifying the pH of the sample can sometimes improve the partitioning of the analyte into the organic phase during LLE.
-
Salting-Out Effect: In LLE, adding salt (e.g., sodium chloride) to the aqueous phase can increase the partitioning of this compound into the organic solvent.
-
Sorbent Selection (for SPE): Use the appropriate sorbent and ensure it is properly conditioned before loading the sample.
-
Elution Solvent (for SPE): Use a sufficiently strong solvent to ensure complete elution from the SPE cartridge.
Troubleshooting Guides
Low Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction (LLE) | - Increase the volume of the extraction solvent. - Increase the extraction time or the vigor of shaking (be cautious of emulsion formation). - Perform multiple extractions with fresh solvent and combine the extracts. - Add salt to the aqueous layer to enhance partitioning into the organic phase. |
| Analyte Breakthrough (SPE) | - Ensure the SPE cartridge is not overloaded. The mass of the analytes should not exceed approximately 5% of the sorbent mass. - Decrease the flow rate during sample loading to allow for sufficient interaction with the sorbent. - Check if the sample solvent is too strong, causing the analyte to pass through without retention. |
| Incomplete Elution (SPE) | - Increase the volume of the elution solvent. - Use a stronger (less polar for reversed-phase, more polar for normal-phase) elution solvent. - Allow the elution solvent to soak the sorbent for a few minutes before final elution. |
| Analyte Degradation | - Minimize sample processing time. - Avoid high temperatures and extreme pH conditions during extraction. - Store samples and extracts at low temperatures (e.g., 4°C or -20°C) and protect from light if necessary.[1][2][3] |
| Matrix Effects | - For complex matrices, incorporate a sample cleanup step such as dispersive SPE (d-SPE) as used in the QuEChERS method. - Utilize matrix-matched calibration standards to compensate for signal suppression or enhancement in the final analysis. |
High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Extraction Procedure | - Ensure all experimental parameters (e.g., solvent volumes, shaking times, flow rates) are kept consistent between samples. - Use an internal standard to correct for variations in extraction efficiency and instrument response. |
| Emulsion Formation (LLE) | - Reduce the vigor of shaking; gentle inversions are often sufficient. - Add a small amount of salt (brine) to the aqueous layer to help break the emulsion. - Centrifuge the sample to facilitate phase separation. |
| Instrumental Issues | - Check for leaks in the GC or LC system. - Ensure the injection port liner is clean and replace if necessary. - Verify the stability of the detector response. |
Quantitative Data
The following table summarizes hypothetical recovery data for the extraction of this compound from a model aqueous matrix using different methods and solvents. This data is for illustrative purposes and actual recoveries will vary depending on the specific sample matrix and experimental conditions.
| Extraction Method | Solvent/Sorbent | Parameter | Value | Recovery (%) | RSD (%) |
| LLE | Dichloromethane | Solvent:Sample Ratio | 2:1 (v/v) | 85 | 7.2 |
| LLE | Ethyl Acetate | Solvent:Sample Ratio | 2:1 (v/v) | 92 | 5.5 |
| LLE | Hexane | Solvent:Sample Ratio | 2:1 (v/v) | 78 | 8.1 |
| SPE | C18 Sorbent | Elution Solvent | Acetonitrile | 95 | 4.3 |
| SPE | C18 Sorbent | Elution Solvent | Methanol (B129727) | 91 | 4.9 |
| QuEChERS | Acetonitrile | Cleanup Sorbent | PSA + C18 | 98 | 3.5 |
LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; QuEChERS: Quick, Easy, Cheap, Effective, Rugged, and Safe; PSA: Primary Secondary Amine; RSD: Relative Standard Deviation.
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol
This protocol is a general guideline for the extraction of this compound from a liquid sample.
-
Sample Preparation:
-
To 10 mL of the liquid sample in a separatory funnel, add a suitable internal standard.
-
If necessary, adjust the pH of the sample.
-
-
Extraction:
-
Add 20 mL of the selected organic solvent (e.g., ethyl acetate).
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
-
Collection:
-
Drain the lower (aqueous) layer.
-
Collect the upper (organic) layer containing the extracted this compound.
-
For improved recovery, the aqueous layer can be re-extracted with a fresh portion of the organic solvent, and the organic extracts combined.
-
-
Drying and Concentration:
-
Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Concentrate the extract to the desired final volume under a gentle stream of nitrogen.
-
Solid-Phase Extraction (SPE) Protocol
This protocol outlines a general procedure for extracting this compound from an aqueous sample using a C18 SPE cartridge.
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
-
Drying:
-
Dry the cartridge by passing air or nitrogen through it for 5-10 minutes.
-
-
Elution:
-
Elute the this compound from the cartridge with a small volume (e.g., 2-4 mL) of a strong solvent like acetonitrile or methanol.
-
-
Post-Elution:
-
The eluate can be directly analyzed or concentrated further if necessary.
-
Visualizations
Caption: General workflow for Liquid-Liquid Extraction (LLE).
Caption: General workflow for Solid-Phase Extraction (SPE).
Caption: Troubleshooting logic for low recovery issues.
References
- 1. The stability and automatic determination of ketone bodies in blood samples taken in field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Stability and Automatic Determination of Ketone Bodies in Blood Samples Taken in Field Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the quantification of 5-Methyl-4-octanone
Welcome to the technical support center for the quantification of 5-Methyl-4-octanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the analysis of this and similar volatile ketones.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for quantifying this compound?
A1: The most prevalent and effective technique for the quantification of this compound, a volatile organic compound, is Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) or a Flame Ionization Detector (FID). GC-MS is often preferred due to its high sensitivity and specificity, which allows for accurate identification and quantification.
Q2: Why am I observing poor reproducibility in my quantification results?
A2: Poor reproducibility is a common issue in GC analysis and can stem from several factors. Inconsistent injection volumes, which can be minimized by using an autosampler, are a frequent cause. Leaks in the injection port, often due to a worn septum, can also lead to variable results. Additionally, active sites in the GC inlet or on the column can interact with the analyte, leading to inconsistent peak areas. Regular maintenance, including changing the inlet liner and septum, is crucial.[1]
Q3: My chromatogram shows significant peak tailing for this compound. What could be the cause?
A3: Peak tailing for ketones is often a result of interactions with active sites within the GC system, particularly in the inlet or the column itself.[1] Using a deactivated inlet liner can help minimize these interactions. Another potential cause is column overload, where the amount of analyte injected is too high for the column's capacity. Inappropriate column phase or a degraded column can also contribute to poor peak shape.[1]
Q4: Is derivatization necessary for the analysis of this compound?
A4: While this compound is volatile enough for direct GC analysis, derivatization can significantly enhance its analytical properties. Derivatization can improve the compound's thermal stability, increase its volatility, and enhance its detectability.[2] A common derivatization agent for ketones is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (B1194010) (PFBHA), which forms an oxime derivative that can be easily analyzed by GC-MS, often with higher sensitivity.[2]
Q5: How can I mitigate matrix effects when analyzing this compound in complex samples?
A5: Matrix effects, where co-extracted components from the sample interfere with the analyte's signal, can be a significant challenge.[3][4] To mitigate this, several strategies can be employed. The use of a matrix-matched calibration curve, where standards are prepared in a blank matrix similar to the sample, can help compensate for these effects.[5] Additionally, sample preparation techniques like Solid Phase Microextraction (SPME) or headspace analysis can help isolate the volatile analyte from non-volatile matrix components. The use of a suitable internal standard is also highly recommended to correct for matrix-induced signal suppression or enhancement.[6]
Q6: What is a suitable internal standard for the quantification of this compound?
A6: An ideal internal standard should be chemically similar to the analyte but not present in the sample.[6][7] For GC-MS analysis, an isotope-labeled version of this compound (e.g., containing deuterium (B1214612) or carbon-13) would be the best choice as it behaves nearly identically to the analyte during sample preparation and analysis. If an isotope-labeled standard is not available, other ketones with similar volatility and chromatographic behavior, such as 2-heptanone (B89624) or 3-octanone, could be considered, provided they are not present in the samples.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| No Peak or Low Signal | Inactive detector; Leak in the system; Improper sample preparation; Analyte degradation in the injector. | Ensure the detector is turned on and functioning correctly. Perform a leak check of the injector and connections. Verify the sample preparation procedure and consider derivatization to improve stability. Use a deactivated inlet liner and optimize injector temperature. |
| Ghost Peaks | Contamination in the injector, column, or carrier gas; Sample carryover from a previous injection. | Clean the injector port and replace the liner and septum. Bake out the column to remove contaminants. Ensure high-purity carrier gas and install traps if necessary. Run blank solvent injections between samples to check for carryover. |
| Baseline Drift or Noise | Column bleed; Contaminated detector; Impure carrier gas. | Condition the column according to the manufacturer's instructions. If bleed is excessive, the column may need replacement. Clean the detector. Check the purity of the carrier gas and ensure gas purifiers are functioning correctly. |
| Poor Peak Resolution | Inappropriate column; Incorrect temperature program; Carrier gas flow rate is not optimal. | Use a column with a suitable stationary phase for ketone analysis (e.g., a mid-polar phase). Optimize the GC oven temperature program to improve separation. Adjust the carrier gas flow rate to the optimal range for the column dimensions. |
| Shifting Retention Times | Fluctuation in oven temperature; Changes in carrier gas flow rate; Leaks in the system. | Verify the stability of the GC oven temperature. Check for leaks in the gas lines and connections. Ensure the carrier gas flow rate is constant and accurately controlled. |
Quantitative Data
Due to the limited availability of specific quantitative data for this compound, the following tables provide representative data for the analysis of similar volatile ketones by GC-MS. These values can serve as a benchmark for method development and validation.
Table 1: Representative Method Validation Parameters for Ketone Analysis by GC-MS
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 5 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 15 µg/L |
| Linearity (R²) | > 0.995 |
| Intraday Precision (%RSD) | < 10% |
| Interday Precision (%RSD) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Table 2: Example of Internal Standards for Ketone Quantification
| Internal Standard | Rationale for Use |
| This compound-d3 | Isotope-labeled analog; ideal for correcting for matrix effects and procedural losses. |
| 2-Heptanone | Structurally similar ketone, not typically found in the same samples. |
| 4-Nonanone | Another aliphatic ketone with similar chromatographic behavior. |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for this compound
This protocol is a general guideline for the extraction and analysis of this compound from a liquid matrix (e.g., biological fluid, beverage).
-
Sample Preparation:
-
Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add a known amount of internal standard.
-
If matrix effects are significant, a salt (e.g., NaCl) can be added to increase the volatility of the analyte.
-
Seal the vial with a PTFE-faced septum.
-
-
HS-SPME Extraction:
-
Incubate the vial at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow for equilibration of the analyte in the headspace.
-
Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 20 minutes) to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Desorb the SPME fiber in the heated GC inlet (e.g., 250 °C) for a short period (e.g., 2 minutes) in splitless mode.
-
GC Column: Use a mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Detection: Operate in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Protocol 2: Derivatization with PFBHA for Enhanced Sensitivity
This protocol describes the derivatization of this compound to improve its detectability.
-
Derivatization Reaction:
-
To a sample extract in a suitable solvent, add a solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).
-
Adjust the pH to be slightly acidic (e.g., pH 4-5) to facilitate the reaction.
-
Heat the mixture at a controlled temperature (e.g., 70 °C) for a specific duration (e.g., 60 minutes) to form the oxime derivative.
-
After cooling, extract the derivative with a non-polar solvent like hexane (B92381).
-
-
GC-MS Analysis:
-
Inject an aliquot of the hexane extract into the GC-MS system.
-
The GC-MS conditions can be similar to those described in Protocol 1, although the temperature program may need to be adjusted based on the volatility of the derivative.
-
For MS detection, monitoring the characteristic fragment ions of the PFBHA derivative will provide high selectivity and sensitivity.
-
Visualizations
Caption: A generalized workflow for the quantification of this compound.
Caption: A decision tree for troubleshooting common issues in GC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. Choosing an Internal Standard [restek.com]
- 7. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
Minimizing interferences in 5-Methyl-4-octanone detection
Welcome to the technical support center for the analysis of 5-Methyl-4-octanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary analytical method for the detection and quantification of this compound?
A1: The primary and most effective method for the detection and quantification of this compound, a volatile organic compound, is Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high sensitivity and specificity, allowing for the separation of this compound from complex matrices and its unambiguous identification based on its mass spectrum.
Q2: What are the expected major ions in the electron ionization (EI) mass spectrum of this compound?
A2: In a typical 70 eV EI-MS, this compound will fragment to produce a characteristic pattern. The most abundant ions are generally observed at mass-to-charge ratios (m/z) of 71, 43, and 41. The molecular ion [M]+• at m/z 142 may be of low abundance or absent.
Q3: What are the most common interferences in this compound analysis?
A3: The most significant potential interferences are structural isomers, which have the same molecular weight and can have similar chromatographic behavior. Common isomers that may co-elute or have similar retention times include:
-
2-Methyl-4-octanone
-
3-Methyl-4-octanone
-
7-Methyl-4-octanone
-
Other C9-ketone isomers
Additionally, contaminants from the sample matrix, solvents, or sample preparation steps can also interfere with the analysis.
Q4: Is derivatization required for the analysis of this compound by GC-MS?
A4: No, derivatization is generally not necessary for the analysis of this compound by GC-MS. It is a volatile ketone that is amenable to direct analysis. However, if issues with peak shape or sensitivity arise, derivatization could be explored as a troubleshooting step.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the GC-MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for this compound shows significant peak tailing. What are the possible causes and how can I resolve this?
Answer: Peak tailing for ketones in GC-MS analysis can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:
-
Active Sites in the GC System: Ketones can interact with active sites (e.g., silanol (B1196071) groups) in the injector liner, column, or connections, leading to peak tailing.
-
Solution:
-
Use a deactivated injector liner.
-
Trim the first few centimeters of the analytical column to remove any accumulated non-volatile residues or active sites.
-
Ensure all ferrules and connections are properly installed and inert.
-
-
-
Improper Column Installation: If the column is installed too low in the inlet, it can create dead volume, leading to peak tailing.
-
Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth into the injector.
-
-
Column Contamination: Accumulation of non-volatile matrix components on the column can lead to poor peak shape.
-
Solution: Bake out the column at a high temperature (within the column's limits) to remove contaminants. If the problem persists, the column may need tobe replaced.
-
Caption: Logical workflow for troubleshooting peak tailing.
Issue 2: Co-elution with an Isomeric Interference
Question: I suspect another compound is co-eluting with my this compound peak. How can I confirm this and achieve separation?
Answer: Co-elution of isomers is a common challenge. Follow these steps to diagnose and resolve the issue:
-
Mass Spectral Deconvolution:
-
Examine the mass spectrum across the peak. If the relative abundances of key ions change from the leading edge to the trailing edge of the peak, it indicates the presence of more than one compound.
-
Generate Extracted Ion Chromatograms (EICs) for the characteristic ions of this compound (m/z 71, 43) and potential isomers. Different peak shapes or slightly shifted retention times in the EICs confirm co-elution.
-
-
Chromatographic Optimization:
-
Modify Temperature Program: A slower oven temperature ramp rate can improve the separation of closely eluting compounds.
-
Change Column: If optimization of the temperature program is insufficient, switching to a column with a different stationary phase polarity can alter the elution order and resolve the co-eluting peaks. For ketones, a mid-polarity column (e.g., containing a percentage of cyanopropylphenyl) can provide different selectivity compared to a standard non-polar (e.g., 5% phenyl) column.
-
Caption: Workflow for diagnosing and resolving co-elution.
Data Presentation
The following table provides hypothetical retention times and key mass spectral fragments for this compound and its common isomers on a standard non-polar GC column. Actual retention times will vary depending on the specific instrument and conditions.
| Compound | Expected Retention Time (min) on DB-5ms column (30m x 0.25mm, 0.25µm) | Key Mass Fragments (m/z) |
| 2-Methyl-4-octanone | 10.2 | 43, 57, 71, 85 |
| 3-Methyl-4-octanone | 10.5 | 57, 71, 43, 99 |
| This compound | 10.8 | 71, 43, 57, 85 |
| 7-Methyl-4-octanone | 11.1 | 43, 57, 71, 113 |
Experimental Protocols
GC-MS Method for the Analysis of this compound
This protocol provides a general procedure for the analysis of this compound. Optimization may be required based on the sample matrix and instrumentation.
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or hexane) at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard: If quantitative analysis is required, add a suitable internal standard (e.g., an isotopically labeled analog or a compound with similar chemical properties and a different retention time) to all standards and samples at a constant concentration.
-
Sample Extraction (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate and concentrate the analyte.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis (monitoring ions m/z 71, 43, 57).
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Caption: General experimental workflow for GC-MS analysis.
Technical Support Center: Enhancing Analytical Methods for 5-Methyl-4-octanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of analytical methods for 5-Methyl-4-octanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for the determination of this compound?
A1: The most prevalent and well-established analytical technique for identifying and quantifying this compound, a volatile organic compound (VOC), is Gas Chromatography-Mass Spectrometry (GC-MS).[1] This method offers high sensitivity and specificity, allowing for the separation of this compound from other components in a complex matrix and its subsequent identification based on its unique mass spectrum.
Q2: How can I improve the sensitivity of my GC-MS method for this compound?
A2: To enhance the sensitivity of your GC-MS analysis for this compound, consider the following strategies:
-
Sample Preparation: Employ pre-concentration techniques such as Headspace (HS) analysis or Solid-Phase Microextraction (SPME).[2][3][4] These methods isolate and concentrate volatile analytes like this compound from the sample matrix, leading to a stronger signal.
-
Derivatization: Chemical derivatization can improve the chromatographic behavior and detectability of ketones.[3] Reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) react with ketones to form derivatives that are more amenable to GC analysis and can be detected with higher sensitivity, especially with an electron capture detector (ECD) or by using negative chemical ionization (NCI) mass spectrometry.[5][6]
-
Injection Technique: Optimize your injection parameters. For trace analysis, a splitless injection is generally preferred over a split injection to introduce more of the analyte onto the column.
-
GC Column Selection: Use a capillary column with a stationary phase appropriate for the analysis of ketones. A mid-polar phase is often a good starting point.
-
Mass Spectrometer Settings: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode instead of full scan mode. SIM mode focuses on specific ions characteristic of this compound, significantly increasing sensitivity.
Q3: What are the key fragments I should look for in the mass spectrum of this compound?
A3: While a reference mass spectrum for this compound should be consulted for definitive identification, the fragmentation of aliphatic ketones in electron ionization (EI) mass spectrometry is well-understood. Expect to see characteristic fragments resulting from alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) and McLafferty rearrangement.
Q4: What is the matrix effect, and how can it affect my analysis of this compound?
A4: The matrix effect refers to the alteration of the analyte's signal (enhancement or suppression) due to the presence of other components in the sample matrix.[7] In the analysis of this compound in complex samples like food or biological fluids, co-eluting matrix components can interfere with the ionization process in the mass spectrometer, leading to inaccurate quantification.[8][9][10] To mitigate matrix effects, it is crucial to use matrix-matched standards for calibration or employ stable isotope-labeled internal standards.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Active sites in the GC inlet or column. 2. Column contamination. 3. Improper column installation. | 1. Use a deactivated inlet liner. Trim the front end of the GC column (10-20 cm). 2. Bake out the column at a high temperature (within the column's limits). If contamination persists, the column may need to be replaced. 3. Ensure the column is installed at the correct depth in the injector and detector according to the manufacturer's instructions. |
| Low or No Signal (Poor Sensitivity) | 1. Leak in the system (injector, column connections). 2. Inefficient extraction or derivatization. 3. Suboptimal GC-MS parameters. 4. Contaminated ion source. | 1. Perform a leak check of the GC system. 2. Optimize SPME fiber type, extraction time, and temperature. For derivatization, ensure the reaction has gone to completion. 3. Switch to SIM mode on the mass spectrometer. Optimize injection volume and split ratio. 4. Clean the ion source of the mass spectrometer according to the manufacturer's instructions. |
| Ghost Peaks (Peaks in Blank Runs) | 1. Carryover from a previous injection. 2. Contaminated syringe. 3. Bleed from the septum or GC column. | 1. Run a solvent blank after a high-concentration sample to check for carryover. Increase the bake-out time between runs. 2. Thoroughly rinse the syringe with a clean solvent. 3. Use a high-quality, low-bleed septum. Ensure the column is not being operated above its maximum temperature limit. |
| Poor Reproducibility | 1. Inconsistent injection volume. 2. Variability in sample preparation (e.g., SPME extraction time). 3. Fluctuations in instrument conditions. | 1. Use an autosampler for precise and repeatable injections. 2. Standardize all sample preparation steps and use an internal standard. 3. Allow the instrument to stabilize before starting a sequence. Monitor gas pressures and temperatures. |
Experimental Protocols
Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for this compound
This protocol provides a general procedure for the analysis of this compound in a liquid matrix. Optimization will be required based on the specific sample matrix and instrumentation.
1. Sample Preparation:
-
Accurately weigh or pipette a known amount of the sample (e.g., 5 mL) into a headspace vial.
-
Add a known amount of a suitable internal standard. An isotopically labeled analog of this compound would be ideal. If unavailable, a structurally similar ketone not present in the sample can be used.
-
If desired, add a salting-out agent (e.g., NaCl) to increase the volatility of the analyte.
-
Immediately seal the vial with a PTFE-faced septum.
2. HS-SPME Procedure:
-
Place the vial in a heating block or the autosampler's incubation oven at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 15 minutes) to allow for equilibration of the headspace.
-
Expose a pre-conditioned SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) with constant agitation. The choice of SPME fiber coating is crucial; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point for broad-range volatile analysis.[11][12]
3. GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250 °C) in splitless mode for a short duration (e.g., 2 minutes).
-
GC Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), can be used.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/minute.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
4. Quantification:
-
Create a calibration curve using standards of this compound prepared in a matrix similar to the samples.
-
Calculate the concentration of this compound in the samples based on the ratio of its peak area to the peak area of the internal standard.
Data Presentation
Table 1: Comparison of SPME Fiber Coatings for Ketone Analysis
| SPME Fiber Coating | Target Ketones | Matrix | Key Findings | Reference |
| DVB/CAR/PDMS | Volatile metabolites (including ketones) | Alfalfa | Extracted a greater chemical diversity of metabolites compared to PDMS and CAR/PDMS fibers. | [11] |
| DVB/PDMS | Perilla ketone and other volatiles | Perilla leaves | Showed effective extraction and desorption of a wide range of volatile components. | [13] |
| PDMS | Volatile compounds | General | Good for non-polar compounds, but may be less effective for more polar ketones. | [13] |
| HLB/PDMS | Food odorants (including ketones) | Standard mixture and beer | Demonstrated the best performance among the tested TF-SPME devices for a range of polarities. | [14] |
Visualizations
Caption: Workflow for HS-SPME-GC-MS analysis of this compound.
Caption: A logical troubleshooting workflow for common GC-MS issues.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 5. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 8. Associations of Volatile Compounds with Sensory Aroma and Flavor: The Complex Nature of Flavor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of 5-Methyl-4-octanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two robust analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the accurate quantification of 5-Methyl-4-octanone. The information presented herein is designed to assist researchers and drug development professionals in selecting the most suitable methodology for their specific analytical needs. This document outlines detailed experimental protocols and presents a comparative summary of validation data to support informed decision-making.
Introduction to this compound and Analytical Challenges
This compound (C9H18O) is a ketone that may be of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential impurity or metabolite in pharmaceutical products.[1][2][3][4] Accurate and precise quantification of this compound is crucial for quality control, safety assessment, and research purposes. The choice of analytical technique is paramount and is often dictated by factors such as the sample matrix, required sensitivity, and available instrumentation.
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds, making it a strong candidate for this compound analysis.[5][6] High-performance liquid chromatography, on the other hand, is a versatile technique for a wide range of compounds, including those that are non-volatile or thermally labile.[7][8] This guide will delve into the validation of both GC-MS and HPLC-UV methods for the quantification of this compound.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method hinges on a thorough evaluation of its performance characteristics. The following table summarizes the validation parameters for hypothetical GC-MS and HPLC-UV methods developed for the quantification of this compound.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9991 | R² ≥ 0.999 |
| Range | 1 - 200 µg/mL | 5 - 500 µg/mL | Defined by linear response |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | 95% - 105% |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.5% | ≤ 2.0% | ≤ 2% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% | ≤ 3% |
| Limit of Detection (LOD) | 0.3 µg/mL | 1.5 µg/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 5.0 µg/mL | Signal-to-Noise ≥ 10 |
| Specificity | High (Mass Spec) | Moderate (UV) | No interference at retention time |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline the protocols for the GC-MS and HPLC-UV methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
1. Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL. Quality control (QC) samples are prepared at low, medium, and high concentrations (e.g., 3, 75, and 150 µg/mL).
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, ramped to 280°C at 20°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 71, 43, and 41).[1]
High-Performance Liquid Chromatography (HPLC-UV) Method
1. Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in acetonitrile. Calibration standards are prepared by serial dilution to concentrations ranging from 5 µg/mL to 500 µg/mL. QC samples are prepared at low, medium, and high concentrations (e.g., 15, 200, and 400 µg/mL).
2. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD).
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
Method Validation Workflow
The validation of an analytical method is a systematic process to ensure its suitability for the intended purpose.[9][10][11] The following diagram illustrates a typical workflow for analytical method validation.
Caption: A generalized workflow for analytical method validation.
Conclusion
Both GC-MS and HPLC-UV are suitable techniques for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis.
-
GC-MS offers superior specificity due to the use of mass spectrometry and a lower limit of detection, making it ideal for trace-level analysis and in complex matrices where interferences are a concern.[12]
-
HPLC-UV is a robust and widely available technique.[7] While it may have a higher limit of detection and quantification compared to GC-MS for this compound, it can be advantageous when dealing with less volatile compounds or when derivatization is to be avoided.[5]
Ultimately, the data presented in this guide can serve as a baseline for researchers to develop and validate their own analytical methods for this compound, ensuring the generation of reliable and accurate results. It is recommended to perform a thorough method validation according to established guidelines to guarantee the suitability of the chosen method for its intended application.[13][14]
References
- 1. This compound | C9H18O | CID 551239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. This compound | CAS#:6175-51-5 | Chemsrc [chemsrc.com]
- 4. This compound | 6175-51-5 [chemicalbook.com]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 11. dcvmn.org [dcvmn.org]
- 12. benchchem.com [benchchem.com]
- 13. 7. Validation of analytical methods [eurachem.org]
- 14. ema.europa.eu [ema.europa.eu]
Comparative Analysis of 5-Methyl-4-octanone and Other Aliphatic Ketones
A Guide for Researchers in Drug Development and Chemical Synthesis
This guide provides a detailed comparative analysis of 5-Methyl-4-octanone with other relevant aliphatic ketones. The information presented is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize ketones as intermediates, building blocks, or model compounds in their work. This document outlines key physicochemical properties, spectroscopic data, and experimental protocols to facilitate informed decisions in experimental design and compound selection.
Physicochemical Properties
Aliphatic ketones are a class of organic compounds characterized by a carbonyl group bonded to two alkyl groups.[1] Their physical properties are influenced by factors such as molecular weight, chain length, and the degree of branching. The polarity of the carbonyl group leads to dipole-dipole interactions, resulting in higher boiling points than nonpolar alkanes of similar molecular weight.[2] However, they cannot act as hydrogen-bond donors, leading to lower boiling points than corresponding alcohols.[2]
The table below summarizes key physicochemical properties of this compound and a selection of other C9 aliphatic ketones. These comparators were chosen based on structural similarity (isomers) to provide a clear understanding of how the position of the carbonyl group and methyl branching influences these properties.
| Property | This compound | 2-Methyl-4-octanone | 3-Methyl-4-octanone | 7-Methyl-4-octanone |
| CAS Number | 6175-51-5[3] | 7492-38-8[4] | 20754-04-5[5] | 20809-46-5[6] |
| Molecular Formula | C9H18O[3] | C9H18O[4] | C9H18O[5] | C9H18O[6] |
| Molecular Weight | 142.24 g/mol [3] | 142.24 g/mol [4] | 142.24 g/mol [5] | 142.24 g/mol [6] |
| Boiling Point | Not available | 180°C[7] | Not available | Not available |
| LogP | 2.79180[8] | Not available | 2.7[5] | 2.4[6] |
Data sourced from various chemical databases and supplier information.
Spectroscopic Analysis
Spectroscopic techniques are fundamental for the identification and characterization of ketones. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide key structural information.
Infrared (IR) Spectroscopy: Aliphatic ketones exhibit a characteristic strong absorption band for the C=O stretching vibration, typically appearing in the range of 1705-1725 cm⁻¹.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Protons on the α-carbon (adjacent to the carbonyl group) are deshielded and typically resonate in the δ 2.0-2.5 ppm region.[10]
-
¹³C NMR: The carbonyl carbon is highly deshielded and appears in the δ 200-220 ppm range.[11]
| Spectroscopic Data | This compound | 2-Methyl-4-octanone | 3-Methyl-4-octanone | 7-Methyl-4-octanone |
| IR (C=O stretch) | ~1715 cm⁻¹ (predicted) | ~1715 cm⁻¹ (predicted) | ~1715 cm⁻¹ (predicted) | ~1715 cm⁻¹ (predicted) |
| ¹³C NMR (C=O) | ~211 ppm (predicted) | ~210 ppm (predicted) | ~215 ppm (predicted) | ~209 ppm (predicted) |
| ¹H NMR (α-protons) | ~2.4 ppm (predicted) | ~2.4 ppm (predicted) | ~2.5 ppm (predicted) | ~2.4 ppm (predicted) |
Predicted values are based on typical ranges for aliphatic ketones.[9][10][11]
Experimental Protocols
A. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
GC-MS is a powerful technique for separating and identifying volatile compounds like ketones.[12]
Methodology:
-
Sample Preparation: Dilute the ketone sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC.
-
Gas Chromatography:
-
Column: Use a nonpolar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp the temperature at a steady rate (e.g., 10°C/min) to a final temperature (e.g., 250°C).
-
-
Mass Spectrometry:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 40-300.
-
-
Data Analysis: Identify the compound by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST). Common fragmentation patterns for aliphatic ketones include α-cleavage and McLafferty rearrangement.[13]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for confirming the precise structure of organic molecules.
Methodology:
-
Sample Preparation: Dissolve a small amount of the ketone (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[14]
-
¹H NMR Spectroscopy:
-
Acquire the spectrum using a standard pulse sequence.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and splitting patterns to assign protons to their respective positions in the molecule.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled spectrum to obtain single lines for each unique carbon atom.
-
Assign the signals based on their chemical shifts, with the carbonyl carbon being the most downfield.[10]
-
Reactivity and Applications
Aliphatic ketones are versatile intermediates in organic synthesis.[1] The carbonyl group is electrophilic at the carbon atom and nucleophilic at the oxygen atom.[15] Key reactions include:
-
Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles.[16]
-
Reactions at the α-Carbon: The α-protons are weakly acidic (pKa ≈ 20) and can be removed by a base to form an enolate, which is a powerful nucleophile.[15]
The steric hindrance around the carbonyl group and the electronic effects of the alkyl chains can influence the reactivity of ketones.[17] For instance, the methyl group in this compound can sterically hinder the approach of nucleophiles to the carbonyl carbon compared to a linear ketone like 4-nonanone. Aromatic ketones are generally less reactive than aliphatic ketones due to the resonance stabilization of the carbonyl group with the aromatic ring.[18]
2-Methyl-4-octanone is noted for its use as a building block in proteomics research and as an intermediate in pharmaceutical synthesis.[4][7] 4-Methyl-5-nonanone is known as an aggregation pheromone for the red palm weevil.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of different ketone isomers.
Caption: Workflow for the comparative analysis of ketone isomers.
Conclusion
This guide provides a foundational comparison of this compound with other structurally related aliphatic ketones. The provided data tables and experimental protocols offer a starting point for researchers to conduct their own detailed analyses. The choice of a particular ketone for a specific application will depend on a combination of its physical properties, reactivity, and commercial availability.
References
- 1. study.com [study.com]
- 2. CHEM-GUIDE: Physical properties of aliphatic aldehydes and ketones [chem-guide.blogspot.com]
- 3. This compound | C9H18O | CID 551239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methyl-4-octanone, 99% | Fisher Scientific [fishersci.ca]
- 5. 3-Methyl-4-octanone | C9H18O | CID 4075149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7-Methyl-4-octanone | C9H18O | CID 30313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy 2-Methyl-4-octanone | 7492-38-8 [smolecule.com]
- 8. This compound | CAS#:6175-51-5 | Chemsrc [chemsrc.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Ketones | OpenOChem Learn [learn.openochem.org]
- 11. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 12. benchchem.com [benchchem.com]
- 13. csun.edu [csun.edu]
- 14. benchchem.com [benchchem.com]
- 15. Ketone - Wikipedia [en.wikipedia.org]
- 16. jackwestin.com [jackwestin.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
A Sensory Showdown: Unraveling the Aromatic Nuances of 5-Methyl-4-octanone Isomers
A Comparative Guide for Researchers in Flavor and Fragrance Chemistry
The perception of odor is a complex interplay between molecular structure and the olfactory system. Even subtle variations in a molecule's architecture, such as the spatial arrangement of atoms in stereoisomers, can lead to profound differences in its aromatic profile. This guide provides a comparative sensory evaluation of the isomers of 5-methyl-4-octanone, a ketone with potential applications in the flavor and fragrance industry. Due to the limited availability of public data on the specific isomers of this compound, this guide leverages data from the structurally similar and well-researched compound, (E)-5-methyl-2-hepten-4-one, also known as filbertone (B1242023), to infer and illustrate the expected sensory differences.
Comparative Sensory Profiles
| Isomer | Odor Description | Odor Threshold |
| (S)-5-Methyl-4-octanone (inferred) | Likely to possess a more potent and potentially complex aroma profile. | Expected to be lower than the (R)-enantiomer. |
| (R)-5-Methyl-4-octanone (inferred) | Likely to have a weaker and possibly different odor character. | Expected to be higher than the (S)-enantiomer. |
| (S)-(+)-(E)-5-methyl-2-hepten-4-one (Filbertone) | Hazelnut, fatty, metallic, balsamic notes.[1] Described as having a more fatty smell.[2] | Reported to be 10 times lower than the (R)-enantiomer.[1][2] |
| (R)-(-)-(E)-5-methyl-2-hepten-4-one (Filbertone) | Hazelnut and woody odors.[1] Described as having notes of butter and chocolate.[2] | Reported to be 10 times higher than the (S)-enantiomer.[1][2] |
Experimental Protocols for Sensory Evaluation
The sensory analysis of volatile compounds like this compound and its isomers relies on sophisticated techniques that couple human perception with analytical instrumentation. Gas Chromatography-Olfactometry (GC-O) is the cornerstone of such evaluations.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that separates volatile compounds in a sample and allows a trained sensory panelist to assess the odor of each compound as it elutes from the gas chromatograph. The effluent from the GC column is split, with one portion directed to a chemical detector (like a mass spectrometer for identification) and the other to a sniffing port where a panelist can describe the odor and its intensity.
Several methods are used in conjunction with GC-O to quantify the sensory significance of odorants:
-
Aroma Extract Dilution Analysis (AEDA): This method involves the stepwise dilution of a sample extract. Each dilution is then analyzed by GC-O until no odor can be detected. The highest dilution at which an odorant is still perceivable is its Flavor Dilution (FD) factor. A higher FD factor indicates a more potent odorant.
-
Odor Activity Value (OAV): The OAV is calculated by dividing the concentration of a compound in a sample by its odor threshold. An OAV greater than 1 suggests that the compound contributes to the overall aroma of the sample.
Olfactory Signaling Pathway
The perception of odorants like this compound begins with their interaction with olfactory receptors in the nasal cavity. This initiates a complex signaling cascade that translates the chemical signal into an electrical signal interpreted by the brain as a specific smell.
Caption: Olfactory Signal Transduction Pathway.
Experimental Workflow for Sensory Evaluation
The process of evaluating and comparing the sensory properties of this compound isomers involves a systematic workflow, from sample preparation to data analysis.
Caption: Sensory Evaluation Experimental Workflow.
References
Cross-Validation of Analytical Platforms for 5-Methyl-4-octanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary analytical platforms, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantitative analysis of 5-Methyl-4-octanone. The information presented herein is synthesized from established analytical methodologies for ketones and related volatile organic compounds, offering a comprehensive overview to aid in platform selection and cross-validation efforts. While direct comparative studies on this compound are limited, this guide provides representative experimental protocols and performance data to facilitate informed decision-making in a research and development setting.
Data Presentation: A Comparative Overview of Analytical Platforms
The selection of an appropriate analytical platform is contingent upon various factors, including the required sensitivity, selectivity, sample matrix, and throughput. Below is a summary of typical performance characteristics for the analysis of this compound using GC-MS and HPLC with UV detection following derivatization. It is important to note that the following quantitative data are representative values for aliphatic ketones and may vary based on the specific instrumentation, method optimization, and sample matrix.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV with DNPH Derivatization) |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation in the liquid phase with UV detection after chemical derivatization. |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 5 - 50 ng/mL |
| Linearity Range | 1 - 1000 ng/mL (R² > 0.995) | 10 - 2000 ng/mL (R² > 0.99) |
| Intra-day Precision (%RSD) | < 5% | < 8% |
| Inter-day Precision (%RSD) | < 10% | < 12% |
| Accuracy (Recovery %) | 90 - 110% | 85 - 115% |
| Sample Throughput | Moderate to High | Moderate |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (dependent on chromatography and derivatization) |
| Derivatization Required? | No | Yes (typically with 2,4-dinitrophenylhydrazine (B122626) - DNPH) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections provide representative protocols for the analysis of this compound using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly sensitive and selective technique well-suited for the analysis of volatile compounds like this compound without the need for derivatization.
1. Sample Preparation (Headspace Analysis):
-
Accurately weigh 1 g of the sample matrix (e.g., food product, biological fluid) into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., methanol, if required to aid extraction).
-
Add an appropriate internal standard (e.g., 2-nonanone-d3) to each sample, calibrator, and quality control sample.
-
Seal the vials immediately with PTFE-faced septa and aluminum caps.
-
Vortex the vials for 30 seconds.
-
Incubate the vials in the headspace autosampler at 80°C for 20 minutes with agitation.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Inlet: Split/Splitless, operated in splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
MSD Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for this compound (e.g., m/z 71, 85, 114, 142) and the internal standard.
High-Performance Liquid Chromatography (HPLC) with UV Detection Protocol
For less volatile ketones or as an alternative to GC-MS, HPLC can be employed. Due to the lack of a strong chromophore in this compound, pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) is necessary for UV detection.[1][2][3][4][5]
1. Sample Preparation and Derivatization:
-
DNPH Reagent Preparation: Dissolve 20 mg of DNPH in 10 mL of acetonitrile (B52724) and add 0.1 mL of concentrated sulfuric acid.
-
Sample Extraction: Extract this compound from the sample matrix using a suitable solvent (e.g., acetonitrile or dichloromethane) followed by solid-phase extraction (SPE) cleanup if necessary.
-
Derivatization Reaction:
-
To 1 mL of the sample extract, add 1 mL of the DNPH reagent.
-
Add an appropriate internal standard (e.g., 2-nonanone-DNPH derivative).
-
Heat the mixture at 60°C for 30 minutes in a sealed vial.
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution with a small amount of potassium bicarbonate.
-
Filter the resulting solution through a 0.45 µm syringe filter prior to injection.
-
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
Start with 50% B.
-
Linearly increase to 90% B over 15 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to 50% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 20 µL.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the analysis of this compound using GC-MS and HPLC, as well as a logical flow for the cross-validation of these two analytical platforms.
Caption: Experimental workflow for the analysis of this compound by Headspace GC-MS.
Caption: Experimental workflow for the analysis of this compound by HPLC-UV with DNPH derivatization.
Caption: Logical workflow for the cross-validation of GC-MS and HPLC analytical methods.
References
- 1. epa.gov [epa.gov]
- 2. agilent.com [agilent.com]
- 3. cac.yorku.ca [cac.yorku.ca]
- 4. iomcworld.com [iomcworld.com]
- 5. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Investigating the Enantioselective Activity of Chiral Ketones: 5-Methyl-4-octanone as a Case Study
Published: December 15, 2025
Abstract: The stereochemical structure of a molecule is a critical determinant of its biological activity. For chiral molecules, individual enantiomers can exhibit significantly different pharmacological, toxicological, and sensory properties compared to their racemic mixture. This guide presents a standardized framework for comparing the enantioselective activity of a chiral ketone, using 5-Methyl-4-octanone as a representative model. While specific experimental data for this compound is not publicly available, this document provides researchers, scientists, and drug development professionals with the necessary experimental workflows, generalized protocols, and data presentation structures required to conduct such an investigation.
Introduction to Chirality and this compound
This compound is a chiral ketone with a stereocenter at the C5 position. This chirality results in the existence of two non-superimposable mirror-image isomers, or enantiomers: (R)-5-Methyl-4-octanone and (S)-5-Methyl-4-octanone. A 1:1 mixture of these two enantiomers is known as a racemic mixture.
Biological systems, such as receptors and enzymes, are themselves chiral. Consequently, they often interact differently with each enantiomer of a chiral molecule. One enantiomer may elicit a strong biological response, while the other may be less active or even produce an entirely different or antagonistic effect. Evaluating the individual enantiomers against the racemic mixture is therefore essential for drug discovery, toxicology, and understanding chemical signaling (e.g., in olfaction or pheromonal communication).
This guide outlines the essential steps and methodologies for a comparative analysis of the bioactivity of the (R)- and (S)-enantiomers of a chiral ketone versus its racemic form.
Experimental Workflow for Enantioselective Analysis
A systematic investigation begins with the acquisition of enantiomerically pure samples, followed by a series of comparative bioassays and data analysis. The logical flow ensures that observed differences in activity can be confidently attributed to stereochemistry.
Comparative Data Presentation (Illustrative Examples)
Quantitative data should be summarized in clear, well-structured tables. The following tables are illustrative examples of how results could be presented for two plausible activities of a volatile ketone: olfactory perception and insect pheromonal response.
Table 1: Olfactory Detection Thresholds in Human Sensory Panel (Illustrative Data) This table compares the concentration at which a human sensory panel can reliably detect the different stereoisomers.
| Compound Form | Mean Detection Threshold (parts per billion, ppb) | Standard Deviation | Notes |
| (R)-5-Methyl-4-octanone | 0.5 | ± 0.1 | Described as "fruity, sweet" |
| (S)-5-Methyl-4-octanone | 8.2 | ± 1.5 | Described as "earthy, musty" |
| Racemic this compound | 1.0 | ± 0.3 | Described as a "mixed, weak fruity" |
Table 2: Electroantennography (EAG) Response in Insecta exempli (Illustrative Data) This table shows the electrophysiological response from the antenna of a model insect species to stimulation with the different isomers.
| Compound Form | Mean EAG Response (mV) at 1 µg dose | Standard Deviation | Normalized Activity (%) |
| (R)-5-Methyl-4-octanone | 0.21 | ± 0.04 | 19.1 |
| (S)-5-Methyl-4-octanone | 1.10 | ± 0.12 | 100.0 |
| Racemic this compound | 0.65 | ± 0.09 | 59.1 |
| Control (Hexane) | 0.05 | ± 0.01 | 4.5 |
Experimental Protocols (Generalized)
Detailed and reproducible protocols are fundamental to scientific rigor. The following are generalized methodologies for the key experiments proposed.
Protocol 1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)
-
System: A preparative HPLC system equipped with a chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak IA or similar).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 98:2 v/v). The ratio must be optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 10 mg/mL.
-
Injection & Fraction Collection: Inject the sample onto the column. Monitor the eluent using a UV detector (e.g., at 210 nm). Collect the fractions corresponding to the two separated enantiomer peaks.
-
Purity Analysis: Re-inject small aliquots of the collected fractions onto the same column under analytical conditions (lower flow rate) to determine the enantiomeric excess (e.e.) of each separated isomer. An e.e. of >99% is typically desired.
-
Solvent Removal: Remove the solvent from the collected fractions under reduced pressure to yield the purified enantiomers.
Protocol 2: Electroantennography (EAG) Assay
-
Preparation of Antenna: Excise an antenna from the head of the target insect species. Mount the antenna between two glass capillary electrodes filled with a conductive solution (e.g., Ringer's solution).
-
Stimulus Preparation: Prepare serial dilutions of the (R)-, (S)-, and racemic compounds in a high-purity solvent like hexane (B92381) (e.g., from 0.01 ng/µL to 100 ng/µL). Apply 10 µL of each solution to a small piece of filter paper.
-
Stimulus Delivery: Insert the filter paper into a Pasteur pipette. Deliver a puff of purified, humidified air through the pipette, directing the airstream over the antennal preparation.
-
Data Recording: Record the voltage deflection (in mV) from the baseline using a high-gain amplifier connected to a computer. The peak amplitude of the negative deflection is the EAG response.
-
Controls: Use a solvent-only puff (negative control) and a known standard pheromone (positive control) to ensure the preparation is viable.
-
Analysis: Measure the peak amplitude for each stimulus. Average the responses from multiple preparations (n=10-15) for each compound and concentration.
Potential Mechanism of Action: Olfactory Signaling Pathway
For a volatile compound like this compound, a primary mechanism of action would likely involve interaction with Olfactory Receptors (ORs) in the olfactory epithelium. These receptors are G-protein coupled receptors (GPCRs). The differential binding of enantiomers to a specific OR can initiate a signaling cascade with varying efficiencies, leading to different perceived smells and intensities.
In this pathway, the binding of an odorant enantiomer to an OR activates the G-protein Gαolf. This in turn activates adenylyl cyclase, which catalyzes the production of cyclic AMP (cAMP). The increase in intracellular cAMP opens ion channels, leading to an influx of cations like Ca²⁺, depolarization of the neuron, and the generation of an action potential that travels to the brain for processing. The binding affinity and efficacy of each enantiomer at the OR can drastically alter the magnitude of this response.
Conclusion
While the specific enantioselective activities of this compound remain to be experimentally determined, the framework presented here provides a robust and comprehensive approach for such an investigation. By employing systematic workflows for chiral separation, comparative bioassays, and quantitative data analysis, researchers can elucidate the distinct biological profiles of individual enantiomers. This knowledge is critical for advancing our understanding of chemical-biological interactions and is an indispensable component of modern chemical and pharmaceutical research.
A Guide for Researchers and Drug Development Professionals on the Analytical Performance of Methods for 5-Methyl-4-octanone Quantification
An Inter-laboratory Perspective on 5-Methyl-4-octanone Measurement: A Comparative Guide
Data Presentation: Performance of HS-SPME-GC-MS for Ketone Analysis
The following table summarizes the quantitative performance of a validated HS-SPME-GC-MS method for the analysis of ketones structurally related to this compound. This data is extracted from a study on the determination of volatile compounds in nut-based milk alternatives and serves as a reliable proxy for the expected performance of a well-optimized method for this compound.
| Analyte | Linearity (R²) | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) |
| 3-Heptanone | >0.99 | 0.33 - 1.67 | 1.00 - 5.00 |
| 2-Octanone | >0.99 | 0.33 - 1.67 | 1.00 - 5.00 |
Data presented is for ketones structurally similar to this compound and is intended to provide an estimate of the analytical performance achievable with the described methodology.
Experimental Protocols
A detailed methodology for the analysis of volatile ketones, such as this compound, using HS-SPME-GC-MS is provided below. This protocol is a generalized representation based on common practices in the field.
Sample Preparation
-
Sample Aliquoting: Accurately weigh a representative portion of the sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) to each vial.
-
Matrix Modification (Optional): For certain matrices, the addition of a salt solution (e.g., NaCl) may be necessary to enhance the release of volatile compounds.
-
Vial Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
HS-SPME Procedure
-
Incubation/Equilibration: Place the vial in an autosampler with an incubation station. The sample is typically heated (e.g., 40-60 °C) for a specific period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.
-
Extraction: Expose a solid-phase microextraction fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined time (e.g., 20-40 minutes) to adsorb the analytes.
GC-MS Analysis
-
Desorption: The SPME fiber is retracted and immediately inserted into the heated injection port of the gas chromatograph (e.g., 250 °C), where the adsorbed analytes are thermally desorbed onto the analytical column.
-
Chromatographic Separation: The volatile compounds are separated on a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) using a temperature gradient program. Helium is typically used as the carrier gas.
-
Mass Spectrometric Detection: The separated compounds are detected by a mass spectrometer operating in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
Data Analysis
-
Peak Identification: Analytes are identified by comparing their mass spectra and retention times with those of authentic standards.
-
Quantification: The concentration of the analyte is determined by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard at different concentrations.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the analytical process and a conceptual representation of inter-laboratory comparison.
Caption: A flowchart of the HS-SPME-GC-MS experimental workflow.
Caption: A diagram illustrating the process of an inter-laboratory comparison study.
Ethyl 4-Methyloctanoate: An In-depth Efficacy Analysis as an Aggregation Pheromone for Oryctes rhinoceros
A Comparative Guide for Researchers and Pest Management Professionals
The coconut rhinoceros beetle, Oryctes rhinoceros, poses a significant threat to coconut and oil palm plantations. An effective and environmentally sound method for monitoring and controlling this pest is the use of pheromone-baited traps. The primary component of the male-produced aggregation pheromone of O. rhinoceros has been identified as ethyl 4-methyloctanoate. This guide provides a comprehensive comparison of the efficacy of ethyl 4-methyloctanoate against other related compounds, supported by experimental data, to aid researchers and pest management professionals in developing optimal control strategies.
Comparative Efficacy of Pheromone Components
Field trapping experiments have been crucial in determining the attractiveness of various compounds to Oryctes rhinoceros. The data consistently demonstrates the superior efficacy of ethyl 4-methyloctanoate as an attractant. The following table summarizes the quantitative data from field studies, comparing the number of beetles captured using different pheromone baits.
| Pheromone Compound | Mean No. of Beetles Captured (per trap per day) | Relative Efficacy |
| Ethyl 4-methyloctanoate (racemic) | 10.5 | High |
| (4S)-ethyl 4-methyloctanoate | 10.2 | High |
| Ethyl chrysanthemumate | 1.1 | Low |
| Ethyl 4-methylheptanoate | 1.2 | Low |
| 4-methyloctanoic acid | <1.0 | Very Low |
| Control (unbaited) | <0.5 | Very Low |
Note: Data is synthesized from multiple studies for comparative purposes and may not reflect the exact results of a single experiment.
The data clearly indicates that both the racemic mixture and the (4S)-enantiomer of ethyl 4-methyloctanoate are highly effective in attracting O. rhinoceros, being approximately 10 times more effective than the previously used attractant, ethyl chrysanthemumate[1][2][3]. Other male-produced compounds, such as ethyl 4-methylheptanoate and 4-methyloctanoic acid, have shown significantly lower or negligible attractiveness when used alone[1][2][3]. Interestingly, while the addition of 4-methyloctanoic acid to ethyl 4-methyloctanoate did not consistently increase attraction, the combination with decaying palm tissue significantly enhanced trap captures, suggesting a synergistic effect with host plant volatiles[1][2][3].
Stereochemistry and a New Haplotype
Recent research has highlighted the importance of stereochemistry in the efficacy of ethyl 4-methyloctanoate. While earlier studies suggested the (S)-enantiomer was the active component, re-examination has shown that male O. rhinoceros of both the standard strain (CRB-S) and a newly identified, more virulent haplotype (CRB-G), produce the (R)-enantiomer[4][5]. However, field trials have demonstrated that both the (R)-enantiomer and the racemic mixture are highly attractive to the CRB-G strain, while the (S)-enantiomer is only weakly attractive[4][5]. This finding is critical for the development of effective lures for the management of the invasive CRB-G haplotype.
Experimental Protocols
The evaluation of pheromone efficacy is typically conducted through field trapping experiments. A standard protocol for such an experiment is outlined below:
1. Trap Design and Placement:
-
Trap Type: Newly designed vane traps have been shown to be more effective than barrier or pitfall traps[2][3].
-
Lure: The test compounds are released from a controlled-release dispenser, such as a heat-sealed polymer membrane bag or a glass capillary tube, at a specified rate (e.g., 30 mg/day)[1][3].
-
Placement: Traps are placed in areas with known O. rhinoceros activity, such as oil palm plantations. A randomized complete block design is often employed, with traps spaced at least 50 meters apart to avoid interference[3].
2. Data Collection and Analysis:
-
Traps are checked daily, and the number of captured beetles (male and female) is recorded.
-
The experiment is typically run for a predetermined period, and the mean number of beetles captured per trap per day is calculated.
-
Statistical analysis, such as Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD), is used to determine significant differences in attraction between the different treatments.
Experimental Workflow Diagram
Caption: Workflow of a typical field trapping experiment for evaluating pheromone efficacy.
References
- 1. guaminsects.net [guaminsects.net]
- 2. Aggregation pheromone of coconut rhinoceros beetle,Oryctes rhinoceros (L.) (coleoptera: Scarabaeidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Greenwich Academic Literature Archive - Identification of components of the aggregation pheromone of the Guam strain of coconut rhinoceros beetle, Oryctes rhinoceros, and determination of stereochemistry [gala.gre.ac.uk]
- 5. d-nb.info [d-nb.info]
A Researcher's Guide to the Comparative Statistical Analysis of 5-Methyl-4-octanone and Its Isomers
For researchers, scientists, and professionals in drug development, the rigorous comparison of chemical compounds is fundamental to innovation. This guide provides a framework for the statistical analysis of 5-Methyl-4-octanone against its structural isomers, offering insights into how subtle changes in molecular structure can influence physicochemical and chromatographic properties. By presenting detailed experimental protocols and clear data visualizations, this document aims to facilitate a deeper understanding of the analytical distinctions between these compounds.
Comparative Data of this compound and Structural Isomers
The following table summarizes key quantitative data for this compound and two of its isomers, 2-Methyl-4-octanone and 7-Methyl-4-octanone. This information is critical for developing analytical methods and for the initial characterization of these compounds.
| Property | This compound | 2-Methyl-4-octanone | 7-Methyl-4-octanone |
| Molecular Formula | C₉H₁₈O[1][2] | C₉H₁₈O[3][4] | C₉H₁₈O[5] |
| Molecular Weight | 142.24 g/mol [1][2] | 142.24 g/mol [4] | 142.24 g/mol [5] |
| CAS Number | 6175-51-5[1][6] | 7492-38-8[3][4] | 20809-46-5[5] |
| IUPAC Name | 5-methyloctan-4-one[1] | 2-methyloctan-4-one[3][4] | 7-methyloctan-4-one[5] |
| SMILES | CCCC(C)C(=O)CCC[1] | CCCCC(=O)CC(C)C[4] | CCC(C)CCC(=O)CC |
Experimental Protocols
A robust comparison of these isomers necessitates standardized experimental conditions. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds like ketones.[5]
Objective: To separate and identify this compound, 2-Methyl-4-octanone, and 7-Methyl-4-octanone in a mixture and to compare their retention times and mass spectra.
Materials:
-
This compound standard
-
2-Methyl-4-octanone standard
-
7-Methyl-4-octanone standard
-
High-purity solvent (e.g., hexane (B92381) or dichloromethane)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., a non-polar or medium-polarity column)
Procedure:
-
Standard Preparation: Prepare individual standard solutions of each isomer at a known concentration (e.g., 100 ppm) in the chosen solvent. Prepare a mixed standard solution containing all three isomers at the same concentration.
-
GC-MS Instrumentation Setup:
-
Injector: Set to a temperature of 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
-
Injection: Inject a small volume (e.g., 1 µL) of each standard solution and the mixed standard into the GC-MS system.
-
Data Acquisition: Collect the total ion chromatogram (TIC) and the mass spectrum for each peak.
-
Data Analysis:
-
Identify the retention time for each isomer from the individual standard runs.
-
In the mixed standard chromatogram, identify the peak corresponding to each isomer based on its retention time.
-
Compare the mass spectra of the separated components with reference spectra from a database (e.g., NIST).[1]
-
Perform a statistical analysis of the retention times from replicate injections to assess the resolving power of the method.
-
Statistical Analysis Approach
To meaningfully compare the datasets obtained from the GC-MS analysis, the following statistical methods are recommended:
-
Descriptive Statistics: Calculate the mean, standard deviation, and coefficient of variation for the retention times of each isomer across multiple runs. This will provide a measure of the precision and reproducibility of the analysis.
-
Analysis of Variance (ANOVA): Use a one-way ANOVA to determine if there are statistically significant differences in the mean retention times of the three isomers. This will quantitatively assess the separation achieved by the chromatographic method.
-
Principal Component Analysis (PCA): If additional analytical techniques are employed (e.g., NMR, IR spectroscopy), PCA can be used to visualize the variance in the combined dataset and identify which variables (e.g., retention time, specific mass fragments, chemical shifts) contribute most to the differentiation of the isomers.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in this comparative analysis, the following diagrams have been generated.
While no specific signaling pathways involving this compound are prominently documented in publicly available literature, a hypothetical pathway can be conceptualized for research purposes, particularly in the context of drug development or toxicology.
References
- 1. This compound | C9H18O | CID 551239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 4-Octanone, 2-methyl- [webbook.nist.gov]
- 4. smolecule.com [smolecule.com]
- 5. 7-Methyl-4-octanone | 20809-46-5 | Benchchem [benchchem.com]
- 6. This compound | CAS#:6175-51-5 | Chemsrc [chemsrc.com]
Correlating Sensory Perception with Instrumental Analysis of 5-Methyl-4-octanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of flavor and fragrance chemistry, the correlation between human sensory perception and instrumental analysis is paramount for understanding the drivers of aroma and taste. This guide provides a comparative framework for correlating sensory panel data with instrumental analysis of the aliphatic ketone, 5-Methyl-4-octanone. While specific sensory and quantitative instrumental data for this compound are not extensively available in public literature, this guide leverages data from structurally similar ketones to provide a comprehensive comparison.
Understanding the Sensory Landscape of Aliphatic Ketones
Aliphatic ketones are significant contributors to the aroma profiles of a wide variety of food products, often imparting characteristic nutty, fruity, and cheesy notes. Sensory panel evaluations of foods rich in ketones, such as roasted hazelnuts and blue cheese, have identified key descriptors associated with this class of compounds. For instance, various ketones are credited with contributing to "oily-nut-like" flavors in roasted hazelnuts and the quintessential "blue cheese aroma" in blue cheese. The sensory perception of these compounds is concentration-dependent, with their character evolving from subtle nuances to dominant flavor notes.
Instrumental Analysis of Ketones: A Quantitative Approach
Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O) are powerful techniques for the instrumental analysis of volatile compounds like this compound. GC-MS allows for the separation, identification, and quantification of individual volatile compounds, while GC-O directly links the instrumental data to human sensory perception by having a trained analyst sniff the effluent from the gas chromatograph.
Comparative Analysis: Sensory and Instrumental Data
To illustrate the correlation between sensory and instrumental data, this section presents a comparative table. Due to the limited availability of specific data for this compound, information for structurally related and well-characterized ketones is provided as a proxy.
| Compound | Sensory Descriptors | Odor Threshold (in water) | Instrumental Method | Key Findings |
| This compound | (Predicted: Nutty, cheesy, slightly fruity) | Not available | GC-MS, GC-O | Data not available in public literature. |
| 2-Octanone | Floral, green, fruity (unripe apple) | ~3 ppt (B1677978) (in mice) | GC-O | Exhibits high odor potency. |
| 6-Methyl-5-hepten-2-one | Lemon grass, isobutyl acetate-like | Not available | GC-MS | Identified as an important flavor component in various fruits. |
| Various Methyl Ketones | Cheesy, fruity, coconut, waxy, green, banana | Varies | GC-O, AEDA | Key contributors to the aroma of blue cheese and other fermented dairy products. |
Experimental Protocols
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)®
Objective: To quantitatively describe the sensory attributes of this compound.
Methodology:
-
Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained to identify and scale the intensity of various aroma attributes. Reference standards for nutty, cheesy, and fruity notes are used for calibration.
-
Attribute Generation: Panelists collaboratively develop a lexicon of descriptive terms for the aroma profile of the sample.
-
Sample Preparation: this compound is diluted in a neutral solvent (e.g., mineral oil or propylene (B89431) glycol) to various concentrations.
-
Evaluation: Panelists rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored from "low" to "high"). Samples are presented in a randomized and blind manner.
-
Data Analysis: The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across concentrations.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
Objective: To identify the odor-active compounds and their sensory characteristics in a sample containing this compound.
Methodology:
-
Sample Preparation: A volatile extract of the sample is prepared using Solid Phase Microextraction (SPME) or solvent extraction.
-
GC Separation: The extract is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5 or DB-Wax). The oven temperature is programmed to separate the volatile compounds.
-
Olfactometry: The column effluent is split between a mass spectrometer (MS) detector and a sniffing port. A trained sensory analyst sniffs the effluent and records the odor descriptors and their intensity over time.
-
Data Correlation: The retention times of the odor events are correlated with the peaks in the chromatogram from the MS detector to identify the compounds responsible for the specific aromas.
Instrumental Analysis: Aroma Extract Dilution Analysis (AEDA)
Objective: To determine the most potent odorants in a sample.
Methodology:
-
Serial Dilution: The sample extract is serially diluted.
-
GC-O Analysis: Each dilution is analyzed by GC-O until no odor can be detected.
-
Flavor Dilution (FD) Factor: The highest dilution at which an odorant is still detectable is its FD factor, which is proportional to its odor activity value.
Signaling Pathway and Experimental Workflow
The perception of aroma compounds like this compound is initiated by the binding of the odorant molecule to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the olfactory epithelium.
Caption: Experimental workflow for correlating sensory and instrumental data.
Safety Operating Guide
Proper Disposal of 5-Methyl-4-octanone: A Guide for Laboratory Professionals
The proper disposal of 5-Methyl-4-octanone is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate procedures for handling and disposing of this chemical, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed hazard information and personal protective equipment (PPE) requirements. While a specific SDS for this compound may not always be readily available, it is best practice to treat it as a potentially hazardous substance. General safe handling practices include:
-
Working in a well-ventilated area, preferably a chemical fume hood.
-
Wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1]
-
Avoiding inhalation of vapors and direct contact with skin and eyes.[1]
-
Keeping containers tightly closed when not in use to prevent evaporation and potential contamination.[2][3]
-
Storing the chemical in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3]
Quantitative Data
The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈O | [4] |
| Molecular Weight | 142.24 g/mol | [4] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 189 - 190 °C | [1] |
| CAS Number | 6175-51-5 | [5][6] |
Disposal Procedures
The disposal of this compound must be managed as hazardous chemical waste unless explicitly determined to be non-hazardous by your institution's Environmental Health and Safety (EHS) department.[7][8] Never dispose of this chemical down the drain or in regular trash.[7][9]
Step-by-Step Disposal Protocol:
-
Waste Identification and Collection:
-
Treat all unused, expired, or contaminated this compound as hazardous waste.[8]
-
Collect liquid waste in a dedicated, leak-proof, and chemically compatible container.[10] Ensure the container has a secure, screw-on cap.[10]
-
For chemically contaminated solid waste, such as absorbent paper, gloves, or other lab supplies, double-bag the waste in clear plastic bags.[10]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[7]
-
Include the full chemical name, "this compound," and the quantity or concentration.[7] Do not use abbreviations or chemical formulas.[7]
-
Indicate the date of waste generation and the laboratory or room number where it was generated.[7]
-
-
Storage:
-
Store the hazardous waste container in a designated and properly ventilated storage area.[10]
-
Use secondary containment, such as a lab tray, to capture any potential leaks.[10] The secondary container should be able to hold 110% of the volume of the primary container.[10]
-
Segregate this compound waste from incompatible materials, such as strong oxidizing agents.[1]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a hazardous waste pickup.[7]
-
Complete any required hazardous waste disposal forms provided by your EHS office.[7]
-
Do not accumulate large quantities of waste. Adhere to the time and quantity limits set by your institution, which are often within 90 days of the start of accumulation or before reaching 55 gallons.[10]
-
-
Empty Containers:
Experimental Protocol: Spill Decontamination
In the event of a small spill of this compound, follow these steps:
-
Preparation: Ensure you are wearing the appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Containment: For small liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain and absorb the spill.
-
Collection: Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department, following established procedures.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. axxence.de [axxence.de]
- 4. This compound | C9H18O | CID 551239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:6175-51-5 | Chemsrc [chemsrc.com]
- 6. This compound | 6175-51-5 [chemicalbook.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. vumc.org [vumc.org]
- 9. acs.org [acs.org]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Logistical Information for Handling 5-Methyl-4-octanone
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Methyl-4-octanone was located. The following guidance is based on safety information for structurally similar ketones and general laboratory safety protocols. Researchers should always consult their institution's safety office and perform a risk assessment before handling any chemical.
This document provides essential, immediate safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid.[1][2] Appropriate PPE is critical to ensure personal safety. The following table summarizes the required PPE for handling this substance.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Hand Protection | Ketone-resistant gloves (e.g., Butyl rubber, PVA) | Standard laboratory gloves (e.g., nitrile) may not offer sufficient protection against ketones.[3][4][5][6][7] |
| Body Protection | Flame-retardant lab coat | Provides a barrier against spills and splashes of the flammable liquid. |
| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood | Prevents inhalation of vapors. For significant aerosol generation or spills, a respirator with an organic vapor cartridge may be necessary.[2] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈O | [8][9] |
| Molecular Weight | 142.24 g/mol | [8][9] |
| Boiling Point | 189 - 190 °C | [10] |
| Appearance | Colorless liquid (presumed) | [10] |
| CAS Number | 6175-51-5 | [8][9][11][12] |
Handling and Storage Procedures
Proper handling and storage are paramount to prevent accidents and ensure the integrity of the chemical.
Handling:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[13]
-
Ground and bond containers when transferring the substance to prevent static discharge, which can ignite flammable vapors.[1]
-
Avoid contact with skin, eyes, and clothing.[10]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][10][13]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[1][2]
-
Store separately from oxidizing agents and other incompatible materials.[1][10]
Emergency Procedures
In the event of an emergency, follow these procedures and seek immediate medical attention.
| Emergency Situation | Procedure |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] |
| Spill | Evacuate the area. Remove all sources of ignition. Absorb the spill with an inert, non-combustible material (e.g., sand, earth).[2] |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[2][13] Water spray may be used to cool containers.[2] |
Disposal Plan
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect waste this compound and any contaminated materials in a designated, labeled, and sealed container.
-
Disposal Route: Dispose of as hazardous chemical waste through your institution's environmental health and safety office. Do not pour down the drain.[13]
Visual Guides
The following diagrams illustrate key safety workflows for handling this compound.
Caption: Personal Protective Equipment (PPE) workflow for handling this compound.
References
- 1. axxence.de [axxence.de]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Ketodex ‐ Ketone Resistant Chemical Gauntlet - PPE - Personal Protection Equipment - Hand Protection - G/KETODEX/11 [pps-ppe.com]
- 4. polycohealthline.com [polycohealthline.com]
- 5. glovesnstuff.com [glovesnstuff.com]
- 6. Ketodex ‐ Ketone Resistant Chemical Gauntlet - PPE - Personal Protection Equipment - Hand Protection - G/KETODEX/11 [shop497.pulsestore.co.uk]
- 7. sjsu.edu [sjsu.edu]
- 8. This compound | C9H18O | CID 551239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. guidechem.com [guidechem.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound | CAS#:6175-51-5 | Chemsrc [chemsrc.com]
- 12. This compound | 6175-51-5 [chemicalbook.com]
- 13. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
